Talampanel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACAAXNEHGBPOQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167259 | |
| Record name | Talampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161832-65-1 | |
| Record name | (-)-Talampanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161832-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAMPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Talampanel: An In-Depth Technical Guide to a Non-Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talampanel (formerly known as GYKI 53773 and LY300164) is a 2,3-benzodiazepine derivative that acts as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It exhibits a unique mechanism of action, allosterically inhibiting the AMPA receptor with selectivity for specific subunits.[4][5][6] this compound has been investigated for its therapeutic potential in a range of neurological disorders, including epilepsy, malignant gliomas, and amyotrophic lateral sclerosis (ALS).[7] However, its clinical development was ultimately halted due to an unfavorable pharmacokinetic profile, primarily a short half-life necessitating frequent dosing.[8] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its characterization.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for mediating fast synaptic transmission. AMPA receptors, a subtype of ionotropic glutamate receptors, play a pivotal role in synaptic plasticity, learning, and memory. However, excessive activation of AMPA receptors can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological diseases.
This compound emerged as a promising therapeutic candidate due to its ability to selectively antagonize AMPA receptors in a non-competitive manner.[3] This mechanism offers the potential for a more nuanced modulation of glutamatergic neurotransmission compared to competitive antagonists. This guide delves into the technical details of this compound's pharmacology and the methodologies used to elucidate its properties.
Chemical Properties
This compound is a synthetic organic compound belonging to the 2,3-benzodiazepine class.
| Property | Value |
| IUPAC Name | (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][4][9]benzodiazepine |
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 161832-65-1 |
| SMILES | C[C@@H]1Cc2cc3c(cc2C(=NN1C(=O)C)c4ccc(cc4)N)OCO3 |
| InChI Key | JACAAXNEHGBPOQ-LLVKDONJSA-N |
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
This compound functions as a negative allosteric modulator of the AMPA receptor.[2] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor complex.[4][5][6] This binding event does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening, thereby reducing the influx of Na⁺ and Ca²⁺ ions.
Signaling Pathway
The binding of glutamate to the AMPA receptor ligand-binding domain (LBD) typically triggers a conformational change that is transduced to the transmembrane domain (TMD), leading to the opening of the ion channel. This compound is thought to bind at the interface between the LBD and the TMD, effectively decoupling the agonist-binding event from channel gating. This allosteric inhibition prevents the excessive neuronal depolarization and excitotoxicity associated with over-activation of AMPA receptors.
Caption: AMPA receptor activation by glutamate and its non-competitive inhibition by this compound.
Subunit Selectivity
Studies have shown that this compound exhibits selectivity for different AMPA receptor subunits. It is a potent inhibitor of GluA1 and GluA2-containing receptors but is virtually ineffective on GluA3 and GluA4 subunits.[4][5][6] This subunit selectivity may contribute to a more targeted therapeutic effect with potentially fewer side effects compared to non-selective AMPA receptor antagonists.
Quantitative Pharmacological Data
Precise quantitative data on the binding affinity and potency of this compound are crucial for understanding its pharmacological profile. While specific Ki and IC50 values for each subunit are not consistently reported across the literature, the available data indicates its potent and selective nature.
In Vitro Potency
| Parameter | Value | Receptor/System | Reference |
| Inhibition of AMPA-induced currents | 2.3-3-fold more potent than GYKI 52466 | AMPA/kainate receptors | [10] |
| Apparent double-inhibition constant | ~14 µM (for a related compound, BDZ-d) | GluA2 AMPA receptors | [1] |
| Selectivity | Inhibits GluA1 and GluA2, virtually ineffective on GluA3 and GluA4 | Recombinant AMPA receptor subunits | [4][5][6] |
Preclinical Efficacy in Animal Models
| Model | Species | Dose | Effect | Reference |
| Hypoxic neonatal seizures | Rat | 7.5 mg/kg | 86.7% block of seizures | [9] |
| Hypoxic neonatal seizures | Rat | 10 mg/kg | 74.6% block of seizures | [9] |
| Hypoxic neonatal seizures | Rat | ED₅₀ = 0.57 mg/kg | Dose-dependent seizure suppression | [9] |
Pharmacokinetic Parameters
Preclinical Pharmacokinetics (Rat)
| Parameter | Route | Dose | Value | Reference |
| Cmax | i.p. | 10 mg/kg | Not explicitly stated | [11] |
| Tmax | Not specified | Not specified | Not explicitly stated | |
| AUC | Not specified | Not specified | Not explicitly stated | |
| Cl | Not specified | Not specified | Not explicitly stated | |
| Vd | Not specified | Not specified | Not explicitly stated | |
| t₁/₂ | Not specified | Not specified | Not explicitly stated |
Clinical Pharmacokinetics (Human)
| Parameter | Population | Dose | Value | Reference |
| Tmax | Patients with epilepsy | 35 mg (single dose) | 1-3 hours | [12] |
| t₁/₂ (single dose) | Healthy volunteers | Not specified | 4.2 hours | [12] |
| t₁/₂ (single dose) | Patients on enzyme-inducing AEDs | 35 mg | 3.0 hours | [12] |
| t₁/₂ (multiple dose) | Patients with epilepsy | Not specified | 5.6 hours | [12] |
| Cmax | Not specified | Not specified | Not explicitly stated | |
| AUC | Not specified | Not specified | Not explicitly stated | |
| Cl | Not specified | Not specified | Not explicitly stated |
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize non-competitive AMPA receptor antagonists like this compound. These are generalized protocols based on standard laboratory practices.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate and to assess the inhibitory effect of this compound.
References
- 1. axolbio.com [axolbio.com]
- 2. The Origin and Neuronal Function of In Vivo Nonsynaptic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of the GluA2 AMPA receptor channel opening by this compound and its enantiomer: the stereochemistry of the 4-methyl group on the diazepine ring of 2,3-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical pharmacology profile of the new antiepileptic drug perampanel: A novel noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Talampanel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talampanel, also known by its developmental codes GYKI 53773 and LY300164, is a potent, non-competitive, and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a 2,3-benzodiazepine derivative, its unique chemical structure and stereochemistry confer its specific interaction with the allosteric site on the AMPA receptor, leading to the modulation of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes detailed summaries of its pharmacokinetic profile, preclinical efficacy in various models, and findings from clinical trials. Furthermore, this guide presents detailed experimental methodologies for key assays and visual representations of its chemical structure and relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals. Although its clinical development was halted due to an unfavorable pharmacokinetic profile, the study of this compound continues to provide valuable insights into the therapeutic potential of AMPA receptor modulation.[2][3]
Chemical Structure and Identification
This compound is a synthetic derivative of dioxolo-benzodiazepine.[4] Its chemical identity is well-established through various nomenclature and registry systems.
IUPAC Name: (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][5][6]benzodiazepine[3]
Chemical Formula: C₁₉H₁₉N₃O₃[3]
Molecular Weight: 337.37 g/mol [7]
Stereochemistry: this compound possesses a single stereocenter at the C8 position of the benzodiazepine ring, with the (R) configuration being the active enantiomer.[4] This specific stereochemistry is crucial for its biological activity.
Structural Identifiers:
-
CAS Number: 161832-65-1[3]
-
SMILES: C[C@@H]1CC2=CC3=C(OCO3)C=C2C(=NN1C(C)=O)C1=CC=C(N)C=C1
-
InChI: InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 169-172 °C | [7] |
| pKa (strongest basic) | 3.38 | |
| Solubility | Soluble in DMSO (100 mM) | [8] |
| LogP | 2.33 |
Mechanism of Action
This compound is a non-competitive antagonist of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[3] It exerts its effect by binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[9] This binding event modulates the receptor's conformation, thereby inhibiting the ion channel opening that is normally triggered by glutamate binding.[10]
AMPA Receptor Subunit Selectivity
Studies have indicated that this compound exhibits a degree of selectivity for different AMPA receptor subunits. It has been shown to be more potent at inhibiting GluA1 and GluA2-containing receptors compared to those containing GluA3 and GluA4 subunits.[10] This subunit selectivity may contribute to its specific pharmacological profile and therapeutic window.
Downstream Signaling Pathway
The binding of this compound to the AMPA receptor and subsequent inhibition of calcium influx can modulate downstream intracellular signaling cascades. One of the key pathways affected is the Akt/mTOR pathway, which is involved in cell survival, proliferation, and synaptic plasticity. By reducing AMPA receptor-mediated calcium entry, this compound can lead to a decrease in the phosphorylation and activation of Akt, and consequently, the downstream mTOR signaling.[5][11][12]
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings. A summary of key pharmacokinetic parameters is provided below.
| Parameter | Value | Species | Study Type | Source |
| Half-life (t₁/₂) | ~3 hours | Human | Clinical Trial | [3] |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | 1-3 hours | Human | Clinical Trial | [8] |
| Metabolism | Enhanced by enzyme-inducing AEDs, inhibited by valproic acid | Human | Clinical Trial | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.
Objective: To characterize the dose-dependent inhibition of AMPA-induced currents by this compound.
Materials:
-
Cultured primary hippocampal or cortical neurons.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
AMPA (agonist).
-
This compound stock solution (in DMSO).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply AMPA (e.g., 10 µM) to elicit an inward current.
-
After a stable baseline response is established, co-apply AMPA with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Record the peak amplitude of the AMPA-induced current at each this compound concentration.
-
Wash out this compound and ensure recovery of the AMPA response.
-
Analyze the data to determine the IC₅₀ of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While specific laboratory-scale synthesis details are proprietary, a general synthetic scheme can be outlined based on published information. The core of the synthesis involves the construction of the 2,3-benzodiazepine ring system and subsequent functionalization.[13] A key step is the stereoselective introduction of the methyl group at the C8 position to yield the desired (R)-enantiomer.
Preclinical and Clinical Data
This compound has been evaluated in various preclinical models and clinical trials for several neurological disorders.
Preclinical Efficacy in Seizure Models
This compound has demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy.
| Model | Species | Dose Range | Efficacy | Source |
| Hypoxia-induced seizures | Rat (neonatal) | 1-10 mg/kg (i.p.) | Dose-dependent seizure suppression, maximal effect at 7.5-10 mg/kg | [14] |
| Maximal Electroshock (MES) | Mouse | ED₅₀ = 8.6 mg/kg | Protection against seizures | |
| Pentylenetetrazole (PTZ) | Mouse | - | Effective in reducing seizure severity | [6] |
| Amygdala Kindling | Rat | - | Reduced seizure severity | [6] |
Clinical Trials
This compound has been investigated in clinical trials for epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas.
Epilepsy: In a double-blind, placebo-controlled, crossover study in 49 patients with refractory partial seizures, this compound demonstrated a statistically significant reduction in seizure frequency (p=0.001), with a median reduction of 21%.[15] The most common adverse events were dizziness (52%) and ataxia (26%).[15]
Malignant Gliomas: A Phase II trial in adults with recurrent malignant gliomas showed that this compound was well-tolerated but had minimal single-agent activity.[5] The most frequent toxicities were fatigue, dizziness, and ataxia.[5]
Amyotrophic Lateral Sclerosis (ALS): Clinical trials in ALS patients did not demonstrate a significant therapeutic benefit.[3]
Conclusion
This compound is a well-characterized non-competitive AMPA receptor antagonist with a clear mechanism of action and demonstrated preclinical efficacy in models of epilepsy. Its development was ultimately halted due to a challenging pharmacokinetic profile, specifically its short half-life requiring frequent dosing.[3] Despite this, the extensive research on this compound has significantly contributed to the understanding of the therapeutic potential of AMPA receptor modulation and has paved the way for the development of other AMPA receptor antagonists with improved pharmacokinetic properties. The detailed chemical, pharmacological, and clinical data presented in this guide serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and neurology.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. rctn.org [rctn.org]
- 4. AMPA receptor-mTORC1 signaling activation is required for neuroplastic effects of LY341495 in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A role for the mTOR pathway in surface expression of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New features in synthesis of this compound related 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A crossover, add-on trial of this compound in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Talampanel for Epilepsy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talampanel (GYKI 53773; LY300164) is a non-competitive, allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2][3] Investigated for its potential as an antiepileptic drug (AED), this compound showed promise in preclinical models and early clinical trials for epilepsy.[2][4] However, its development was ultimately halted due to a challenging pharmacokinetic profile, specifically a short half-life requiring frequent dosing.[5] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and experimental protocols relevant to its study in the context of epilepsy research.
Chemical Properties and Structure
This compound is a 2,3-benzodiazepine derivative with the IUPAC name (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][6][7]benzodiazepine.[5][8]
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₃O₃ |
| Molecular Weight | 337.37 g/mol [8] |
| CAS Number | 161832-65-1[5] |
| SMILES | Nc4ccc(cc4)C(=NN2C(=O)C)c3cc1OCOc1cc3CC2C[5] |
| InChI | InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1[5] |
Mechanism of Action: AMPA Receptor Antagonism
This compound exerts its anticonvulsant effects by negatively modulating the function of AMPA receptors.[1][2]
Signaling Pathway
Glutamate, the primary excitatory neurotransmitter in the brain, activates AMPA receptors, leading to the influx of sodium and calcium ions, neuronal depolarization, and subsequent action potential firing. In epilepsy, excessive activation of AMPA receptors contributes to the generation and spread of seizures. This compound, as a non-competitive antagonist, binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[1][2][9] This binding event induces a conformational change in the receptor, reducing the frequency and duration of channel opening, thereby dampening excitatory neurotransmission.
Caption: this compound's allosteric inhibition of the AMPA receptor.
Subunit Selectivity
Studies have indicated that this compound exhibits some selectivity for AMPA receptor subunits, showing greater inhibition of GluA1 and GluA2-containing receptors compared to GluA3 and GluA4 subunits.[3][6][7] This selectivity may have implications for its therapeutic window and side-effect profile.
Preclinical Research in Epilepsy Models
This compound has demonstrated anticonvulsant activity in various preclinical models of epilepsy.
Preclinical Efficacy Data
| Model | Species | Endpoint | This compound Dose | Efficacy | Citation |
| Hypoxia-induced seizures | Neonatal Rat | Seizure suppression | 7.5 mg/kg (i.p.) | Maximal effect | [2] |
| Hypoxia-induced seizures | Neonatal Rat | ED₅₀ | 0.57 mg/kg (i.p.) | Dose-dependent seizure suppression | [2] |
Experimental Protocol: Hypoxia-Induced Neonatal Seizure Model
This model is utilized to investigate seizures in the developing brain.
Caption: Workflow for the hypoxia-induced neonatal seizure model.
Methodology:
-
Animal Model: Neonatal Long-Evans rat pups at postnatal day 10 (P10) are commonly used.[10]
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at varying doses.[10]
-
Induction of Hypoxia: Pups are exposed to a hypoxic environment (e.g., 5% oxygen) for a defined period (e.g., 15 minutes) to induce seizures.[10]
-
Seizure Assessment: Seizure activity is monitored and scored based on behavioral manifestations (e.g., tonic-clonic seizures).[2]
-
Data Analysis: The frequency, duration, and severity of seizures are quantified and compared between the this compound-treated and vehicle-treated groups to determine anticonvulsant efficacy.[2]
Clinical Research in Epilepsy
This compound progressed to Phase II clinical trials for the treatment of refractory partial seizures in adults.
Clinical Efficacy Data
A notable Phase II trial (NCT00034814) was a multicenter, randomized, double-blind, placebo-controlled, crossover study.[11]
| Trial Identifier | Phase | Indication | Key Finding | Citation |
| NCT00034814 | II | Refractory Partial Seizures | Median seizure reduction of 21% | [11] |
Pharmacokinetic Profile
The clinical utility of this compound was ultimately limited by its pharmacokinetic properties.
Pharmacokinetic Parameters of this compound
| Parameter | Healthy Volunteers | Patients with Epilepsy (on EIAEDs*) | Patients with Epilepsy (on VPA**) | Citation |
| Tmax (hours) | 1-3 | 1-3 | 1-3 | [12][13] |
| Half-life (t½) - Single Dose | 4.2 hours | 3.0 hours | - | [12] |
| Half-life (t½) - Multiple Doses | - | 5.6 hours | - | [12] |
* Enzyme-Inducing Antiepileptic Drugs ** Valproic Acid
The short half-life of this compound necessitates multiple daily doses, which can impact patient compliance and contribute to fluctuations in plasma concentrations.[5] Furthermore, its metabolism is significantly affected by co-administration of other AEDs; enzyme-inducing AEDs increase its clearance, while valproic acid inhibits its metabolism.[12][13][14]
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events were dizziness, ataxia, drowsiness, and headaches.[12][15]
Experimental Protocols for In Vitro Assessment
Electrophysiological techniques are crucial for characterizing the effects of compounds like this compound on neuronal activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual neurons.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or cell lines expressing specific AMPA receptor subunits are used.[16]
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane.
-
Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed, and the cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
Current Measurement: The neuron is voltage-clamped, and currents are evoked by applying an AMPA receptor agonist (e.g., glutamate or AMPA).
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Acquisition and Analysis: The effect of this compound on the amplitude and kinetics of the AMPA-mediated currents is measured to determine its inhibitory properties (e.g., IC₅₀).[16]
Conclusion
This compound represents a significant proof-of-concept for the therapeutic potential of AMPA receptor antagonists in epilepsy. Its journey through preclinical and clinical development highlights the critical importance of a favorable pharmacokinetic profile for the successful translation of a novel mechanism of action into a viable therapeutic agent. While the development of this compound itself was discontinued, the research surrounding it has paved the way for the development of other AMPA receptor modulators with improved properties for the treatment of epilepsy and other neurological disorders. The data and protocols summarized in this guide serve as a valuable resource for researchers continuing to explore this important therapeutic target.
References
- 1. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A phase II trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of inhibition of the GluA2 AMPA receptor channel opening by this compound and its enantiomer: the stereochemistry of the 4-methyl group on the diazepine ring of 2,3-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C19H19N3O3 | CID 164509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Talampanel in the Investigation of Glutamate Excitotoxicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth technical overview of talampanel as a pharmacological tool for studying glutamate excitotoxicity. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to Glutamate Excitotoxicity
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for synaptic plasticity, learning, and memory.[1] However, its overabundance in the synaptic cleft leads to the hyperactivation of glutamate receptors, initiating a cascade of neurotoxic events known as excitotoxicity.[1][2] This process is a key pathological mechanism in numerous acute and chronic neurological disorders, including ischemic stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[1][2]
The excitotoxic cascade is primarily mediated by excessive calcium (Ca²⁺) influx through ionotropic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This Ca²⁺ overload triggers a host of downstream deleterious effects, including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of proteases and lipases, and ultimately, neuronal apoptosis or necrosis.[1][2] Given the central role of glutamate receptors in this pathway, their antagonists are invaluable tools for research and potential therapeutic agents.
This compound: A Selective AMPA Receptor Antagonist
This compound (development codes GYKI 53773 and LY300164) is a 2,3-benzodiazepine derivative that functions as a potent, selective, and non-competitive antagonist of the AMPA receptor.[4][5][6] Unlike competitive antagonists that bind to the glutamate binding site, this compound acts allosterically, inhibiting channel gating and ion flux even when the receptor is activated by glutamate.[7] This specific mechanism of action makes it a precise tool for dissecting the contribution of AMPA receptor-mediated signaling in various models of excitotoxicity.
This compound has been investigated in clinical trials for epilepsy, ALS, and malignant gliomas.[4][8] While it demonstrated efficacy in reducing seizures, its development was ultimately halted due to a challenging pharmacokinetic profile, notably a short half-life requiring frequent dosing.[4][9] Despite its discontinuation as a therapeutic candidate, its well-characterized profile makes it an excellent research compound for studying the pathological roles of AMPA receptor overactivation.
Mechanism of Action and Signaling Pathway
Glutamate excitotoxicity is initiated by excessive glutamate release, often due to pathological conditions like ischemia, which impairs the function of glutamate transporters responsible for clearing glutamate from the synapse.[10][11] The elevated extracellular glutamate persistently activates postsynaptic AMPA and NMDA receptors.
-
AMPA Receptor Activation: Initial depolarization is predominantly mediated by Na⁺ influx through AMPA receptors.
-
NMDA Receptor Activation: This depolarization removes the voltage-dependent Mg²⁺ block from NMDA receptors, allowing for significant Ca²⁺ influx.
-
Calcium Overload: The massive increase in intracellular Ca²⁺ activates multiple downstream enzymatic pathways, leading to cellular damage.
This compound specifically blocks the ion channel of the AMPA receptor, reducing the initial Na⁺ influx and subsequent depolarization. This action preserves the Mg²⁺ block on NMDA receptors, thereby preventing the large-scale Ca²⁺ influx that is the primary driver of excitotoxic neuronal death.
Caption: Glutamate excitotoxicity pathway and this compound's point of intervention.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Notes | Citation |
| Time to Max. Concentration (Tmax) | 1 - 3 hours | Human | Following oral administration. | [9][12] |
| Terminal Half-Life (t1/2) | ~3.0 hours | Human | Single dose, with enzyme-inducing AEDs. | [12] |
| Terminal Half-Life (t1/2) | ~4.2 hours | Human | Single dose, healthy volunteers. | [12] |
| Terminal Half-Life (t1/2) | ~5.6 hours | Human | Multiple doses, steady-state. | [12] |
| Metabolism Interactions | Enhanced by EIAEDs¹ | Human | Leads to 50% lower plasma concentrations. | [12] |
| Metabolism Interactions | Inhibited by Valproic Acid | Human | VPA and this compound mutually inhibit metabolism. | [12] |
| ¹ Enzyme-Inducing Antiepileptic Drugs |
Table 2: Preclinical Efficacy of this compound in Rodent Stroke Models
| Model | Animal | Treatment Delay | Efficacy Endpoint | Result (% Reduction) | Citation |
| Transient MCAO¹ (1h) | Rat | 30 min post-occlusion | Infarct Size | 47.3% | [13] |
| Transient MCAO¹ (1h) | Rat | 2 hours post-occlusion | Infarct Size | 48.5% | [13] |
| Transient MCAO¹ (1.5h) | Mouse | - | Infarct Extension | 44.5% (striatum)39.3% (hippocampus) | [13] |
| Transient MCAO¹ (2h) | Mouse | - | Infarct Extension | 37.0% (striatum)37.0% (hippocampus) | [13] |
| Photochemically Induced Thrombosis | Rat | 30 min post-irradiation | Infarct Size | 40.1% | [13] |
| ¹ Middle Cerebral Artery Occlusion |
Table 3: Clinical Trial Outcomes for this compound in Recurrent Malignant Glioma
| Parameter | Glioblastoma (GBM) Stratum (n=22) | Anaplastic Glioma (AG) Stratum (n=8) | Citation |
| 6-Month Progression-Free Survival (PFS6) | 4.6% | 0% | [8][14] |
| Median Progression-Free Survival (PFS) | 5.9 weeks | 8.9 weeks | [8][14] |
| Median Overall Survival (OS) | 13 weeks | 14 months | [8][14] |
| Objective Response Rate | 5% (1 partial response) | 0% | [8][14] |
| Most Common Adverse Events (All Grades) | Fatigue (27%), Dizziness (23%), Ataxia (17%) | [8][14] |
Experimental Protocols
This compound can be used in a variety of in vitro and in vivo models to probe the mechanisms of glutamate excitotoxicity.
In Vitro Model: Neuroprotection Assay in Primary Cortical Neurons
This model assesses the ability of a compound to protect neurons from glutamate-induced cell death.[15][16]
Objective: To determine the neuroprotective efficacy of this compound against glutamate excitotoxicity in a primary neuronal culture.
Methodology:
-
Cell Culture:
-
Harvest cortical tissue from embryonic day 15-17 mice or rats.
-
Dissociate tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate cells onto poly-D-lysine-coated 96-well plates at a density of 1-2 x 10⁵ cells/well.
-
Maintain cultures in a neurobasal medium supplemented with B-27 and L-glutamine at 37°C in a 5% CO₂ incubator for 10-14 days to allow for maturation.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the culture medium.
-
Pre-incubate the mature neuronal cultures with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle control for 1-2 hours.
-
-
Excitotoxic Insult:
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 50-100 µM) to the culture medium.
-
Co-incubate with this compound/vehicle for a defined period, typically 15-30 minutes for acute toxicity or up to 24 hours for delayed effects.
-
-
Endpoint Analysis (24 hours post-insult):
-
Cell Viability: Quantify using an MTT or MTS assay, which measures mitochondrial reductase activity.
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium, which indicates loss of membrane integrity.
-
Apoptosis: Assess caspase-3/7 activation using a luminogenic or fluorogenic substrate.
-
Mitochondrial Health: Use a fluorescent dye like Rhodamine-123 or TMRM to measure changes in mitochondrial membrane potential.[17]
-
Caption: Workflow for an in vitro neuroprotection assay.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia (stroke) that involves significant glutamate excitotoxicity.[13]
Objective: To evaluate the neuroprotective effect of this compound on infarct volume and neurological deficit following ischemic stroke.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.
-
-
Induction of Ischemia (MCAO):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture (e.g., 4-0) via the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a period of 60-120 minutes (transient MCAO). For permanent MCAO, the suture is left in place.
-
For transient MCAO, withdraw the suture after the occlusion period to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Administration can occur pre-ischemia, during ischemia, or at various time points after the onset of reperfusion to assess the therapeutic window.[13]
-
-
Assessment of Neurological Deficit:
-
At 24 or 48 hours post-MCAO, evaluate animals using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Quantification of Infarct Volume:
-
After the final neurological assessment, euthanize the animals and perfuse transcardially with saline followed by paraformaldehyde.
-
Remove the brain and section it into 2mm coronal slices.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (necrotic) tissue remains unstained (white).
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
Caption: Workflow for an in vivo MCAO stroke model.
Discussion and Conclusion
This compound is a well-characterized, selective, non-competitive AMPA receptor antagonist that serves as a powerful tool for investigating the pathophysiology of glutamate excitotoxicity. Its specific action allows researchers to isolate the contribution of AMPA receptor-mediated excitotoxicity from broader glutamatergic signaling.
Preclinical data robustly demonstrate its neuroprotective effects in models of acute neuronal injury, such as stroke, where it significantly reduces infarct size.[13] However, its clinical development was hampered by a short half-life, which complicates maintaining therapeutic concentrations.[4][12] Furthermore, clinical trials in chronic and complex diseases like malignant glioma and ALS did not show significant efficacy for this compound as a monotherapy.[4][8][14] This highlights the challenge of translating neuroprotection from acute injury models to chronic diseases, which often involve multiple pathological pathways beyond excitotoxicity.[8]
For research and drug development professionals, this compound remains a standard reference compound for validating new assays and models of excitotoxicity. Its use in the protocols described herein can help elucidate the specific role of AMPA receptors in various disease states and serve as a benchmark against which new, potentially more druggable AMPA receptor antagonists can be compared. The study of this compound underscores the critical importance of aligning a compound's mechanism of action with the specific disease pathology and the necessity of favorable pharmacokinetic properties for clinical success.
References
- 1. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders [mdpi.com]
- 2. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound Novel Noncompetitive Ampa Antagonist Neuroprotective Traumatic « metajournal.com [metajournal.com]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 11. The Role of Glutamate Receptors in Epilepsy [mdpi.com]
- 12. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The AMPA-antagonist this compound is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 2 trial of this compound, a glutamate receptor inhibitor, for adults with recurrent malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Talampanel: A Technical Review of Preclinical and Clinical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Talampanel (GYKI 53773 and LY300164) is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. By modulating the activity of this receptor, this compound was investigated for its therapeutic potential in a range of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas. Despite demonstrating biological activity in early-phase clinical trials, its development was ultimately halted, primarily due to a challenging pharmacokinetic profile characterized by a short half-life necessitating frequent dosing. This technical guide provides a comprehensive overview of the preclinical and clinical data for this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: AMPA Receptor Antagonism
This compound exerts its effects by binding to a specific allosteric site on the AMPA receptor, distinct from the glutamate binding site. This non-competitive inhibition prevents the conformational changes necessary for ion channel opening, thereby reducing the influx of sodium and calcium ions into the neuron in response to glutamate. This action effectively dampens excessive excitatory signaling, which is implicated in the pathophysiology of seizures and excitotoxic neuronal death.
Preclinical Studies
This compound demonstrated a broad spectrum of neuroprotective and anticonvulsant activity in various animal models.
Neuroprotection
Preclinical studies in rodent models of focal cerebral ischemia, traumatic brain injury (TBI), and neonatal hypoxia consistently showed the neuroprotective effects of this compound.
Experimental Protocol: Neonatal Hypoxia-Induced Seizures in Rats
A commonly cited study investigated this compound's efficacy in a rodent model of hypoxic neonatal seizures.
-
Animal Model: Postnatal day 10 (P10) Long-Evans rat pups were used.
-
Induction of Hypoxia: Pups were exposed to a global hypoxic environment (5-7% oxygen) for 15 minutes to induce seizures.
-
Drug Administration: this compound (at doses of 1, 5, 7.5, or 10 mg/kg) or a saline vehicle was administered intraperitoneally (i.p.) 30 minutes prior to the hypoxic insult.
-
Outcome Measures:
-
Acute Seizure Activity: Seizure severity and duration at P10 were recorded and scored.
-
Long-term Neuronal Injury: At P30-31, a "second-hit" seizure was induced with kainic acid to assess susceptibility to neuronal injury. Brain tissue was subsequently analyzed for cell death using in situ DNA nick end-labeling (ISEL).
-
Quantitative Preclinical Neuroprotection Data
| Study Type | Animal Model | This compound Dose | Key Findings | Reference |
| Neonatal Seizures | P10 Rats | 7.5 mg/kg i.p. | 86.7% reduction in tonic-clonic seizures. | |
| Neonatal Seizures | P10 Rats | 10 mg/kg i.p. | 74.6% reduction in tonic-clonic seizures. | |
| Traumatic Brain Injury | Rats | 4 mg/kg bolus + 4 mg/kg/h infusion | Significant reduction in total contusion area when administered 30 mins post-injury. | |
| Focal Cerebral Ischemia | Rats | 6 x 10 mg/kg i.p. | Improved motor coordination and survival rate. | |
| AMPA-induced Neurotoxicity | 7-day-old Rats | 4 x 2 mg/kg i.p. | 42.5% protection from brain damage. |
Clinical Trials
This compound underwent Phase I and II clinical trials for several indications, demonstrating some efficacy but also highlighting its limitations.
Epilepsy
This compound was evaluated as an add-on therapy for patients with refractory partial seizures.
Experimental Protocol: Crossover Trial in Refractory Partial Seizures
A double-blind, placebo-controlled, crossover study was conducted to assess the efficacy and safety of this compound.
-
Patient Population: 49 patients with refractory partial seizures.
-
Study Design: A crossover design where patients received both this compound and a placebo at different times.
-
Dosing: Three different doses were investigated, adjusted based on the patient's concurrent antiepileptic drug regimen to account for metabolic interactions.
-
Primary Outcome: Reduction in seizure frequency.
-
Secondary Outcomes: Safety and tolerability.
Quantitative Clinical Epilepsy Data
| Trial Phase | Patient Population | This compound Dose | Key Efficacy Findings | Key Safety Findings | Reference |
| Phase II | Refractory partial seizures | Varied | 21% median reduction in seizure frequency. | Dizziness (52%) and ataxia (26%) were the most common adverse events. |
Malignant Gliomas
The role of glutamate in glioma cell proliferation prompted a Phase II trial of this compound in patients with recurrent malignant gliomas.
Experimental Protocol: Phase II Trial in Recurrent Malignant Gliomas (NCT00062504)
-
Patient Population: 30 patients with recurrent glioblastoma (n=22) and anaplastic glioma (n=8).
-
Study Design: Open-label, single-arm trial.
-
Dosing: Administered orally three times daily, with the dose adjusted based on concomitant use of enzyme-inducing or inhibiting antiepileptic drugs.
-
Primary Outcome: 6-month progression-free survival (PFS6).
-
Secondary Outcomes: Overall survival (OS), response rate, and safety.
Quantitative Clinical Malignant Glioma Data
| Patient Cohort | N | 6-Month Progression-Free Survival (PFS6) | Median Overall Survival (OS) | Adverse Events | Reference |
| Glioblastoma | 22 | 4.6% | 13 weeks | Fatigue (27%), Dizziness (23%), Ataxia (17%) | |
| Anaplastic Glioma | 8 | 0% | 14 months |
Amyotrophic Lateral Sclerosis (ALS)
Given the hypothesis of excitotoxicity in the pathogenesis of ALS, this compound was investigated for its potential to slow disease progression.
Experimental Protocol: Phase II Trial in ALS (NCT00057460)
-
Patient Population: 59 subjects with ALS.
-
Study Design: Double-blind, placebo-controlled, multicenter, randomized clinical trial.
-
Dosing: 50 mg of this compound or placebo administered orally three times a day for nine months.
-
Primary Outcome: Rate of decline in isometric arm strength, measured by the Tufts Quantitative Neuromuscular Exam (TQNE).
-
Secondary Outcomes: Rate of decline in respiratory function, leg strength, bulbar function, fine motor function, ALS Functional Rating Scale (ALSFRS), survival, and safety.
Quantitative Clinical ALS Data
| Outcome Measure | This compound Group (n=40) | Placebo Group (n=19) | p-value | Reference |
| Decline in Muscle Strength | 15% less than placebo | - | Not statistically significant | |
| Decline in ALSFRS | 30% slower than placebo | - | Not statistically significant | |
| Mortality Rate | 8% | 5% | Not statistically significant | |
| Drug Discontinuation Rate | 25% | 16% | Not statistically significant | |
| Dizziness | Significantly more frequent | - | <0.05 | |
| Somnolence | Significantly more frequent | - | <0.05 |
Pharmacokinetics and Drug Interactions
The clinical development of this compound was significantly hampered by its pharmacokinetic profile.
-
Absorption and Half-Life: this compound is rapidly absorbed after oral administration, with maximal plasma concentrations achieved within 1-3 hours. It has a short terminal half-life of approximately 3 to 6 hours, which necessitates multiple daily doses to maintain therapeutic concentrations.
-
Drug Interactions: The metabolism of this compound is influenced by co-administered medications. Enzyme-inducing antiepileptic drugs (EIAEDs) enhance its metabolism, leading to lower plasma concentrations, while valproic acid (VPA) inhibits its metabolism. This required dose adjustments in clinical trials based on concomitant medications.
Conclusion
This compound is a well-characterized non-competitive AMPA receptor antagonist that showed promise in preclinical models of neurological disorders. While clinical trials demonstrated some evidence of efficacy in epilepsy and a favorable safety profile, its development was ultimately unsuccessful. The primary obstacle was its poor pharmacokinetic profile, which made maintaining consistent therapeutic levels challenging. The clinical trial results in malignant gliomas and ALS were also disappointing, with the drug failing to show a significant benefit. Despite its ultimate failure to reach the market, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the AMPA receptor in various neurological diseases. The data gathered from these studies continue to inform the development of next-generation AMPA receptor modulators with more favorable pharmacokinetic and pharmacodynamic properties.
Talampanel's Effect on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talampanel (GYKI 53773, LY300164) is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] Its development has been explored for a range of neurological and neuro-oncological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas, owing to its ability to modulate glutamate-mediated excitotoxicity and neuronal signaling.[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on the CNS as demonstrated in preclinical and clinical studies, and detailed experimental protocols from key clinical trials. While showing promise in early-phase trials for epilepsy, its development was ultimately halted due to a challenging pharmacokinetic profile, notably a short half-life requiring frequent dosing.[1][2] Nevertheless, the study of this compound has contributed significantly to the understanding of AMPA receptor antagonism as a therapeutic strategy for CNS disorders.
Mechanism of Action
This compound exerts its effects on the central nervous system by acting as a selective, non-competitive antagonist of the AMPA-type glutamate receptors.[4] These receptors are ligand-gated ion channels that play a crucial role in mediating the majority of fast excitatory neurotransmission in the brain.[5]
Excessive activation of AMPA receptors can lead to an over-influx of calcium ions into neurons, a phenomenon known as excitotoxicity, which is implicated in neuronal injury and cell death in various neurological conditions.[6] By binding to an allosteric site on the AMPA receptor, this compound reduces the channel's opening frequency and duration, thereby dampening excessive excitatory signaling.[7][8] This mechanism is believed to underlie its potential anticonvulsant and neuroprotective properties.[8]
Research indicates that this compound's inhibitory action is not uniform across all AMPA receptor subunits. It is effective on GluA1 and GluA2 subunits but has little to no effect on GluA3 and GluA4 subunits.[6] In the context of malignant gliomas, this compound's antagonism of calcium-permeable AMPA receptors has been shown to inhibit the activation of the protein serine-threonine kinase Akt, a key regulator of cell survival and proliferation.[9]
Signaling Pathway of AMPA Receptor and this compound Inhibition
Caption: AMPA Receptor Signaling and this compound Inhibition.
Pharmacokinetics and Pharmacodynamics
This compound is rapidly absorbed following oral administration, with maximum plasma concentrations typically reached within 1 to 3 hours.[4][10] Its pharmacokinetic profile is influenced by concomitant medications. For instance, enzyme-inducing antiepileptic drugs (AEDs) can decrease this compound concentrations by approximately 50%, while valproic acid may inhibit its metabolism.[10][11]
The drug has a notably short terminal half-life of about 3 to 4 hours in humans, which necessitates multiple daily doses to maintain therapeutic concentrations.[1][10] This pharmacokinetic limitation was a significant factor in the discontinuation of its clinical development for epilepsy.[1][2]
Pharmacodynamically, this compound has been shown to modulate brain activity. Pilot studies using transcranial magnetic stimulation (TMS) and electroencephalography (EEG) were designed to assess its dose-dependent effects on cortical excitability.[12][13] The hypothesis was that this compound would suppress motor-evoked potential amplitude and alter EEG power within specific frequency bands, providing a measure of its AMPA receptor blockade in humans.[12]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Reference |
| Time to Maximum Concentration (Tmax) | 1-3 hours | Healthy Volunteers & Epilepsy Patients | [4][10] |
| Terminal Half-life (t1/2) | ~3-4 hours | Humans | [1][10] |
| Effect of Enzyme-Inducing AEDs | ~50% lower plasma concentrations | Epilepsy Patients | [10][11] |
| Effect of Valproic Acid | Mutual inhibition of metabolism | Epilepsy Patients | [10][11] |
Clinical Studies
This compound has been investigated in Phase II clinical trials for several CNS disorders, including refractory partial seizures, amyotrophic lateral sclerosis (ALS), and malignant gliomas.
Epilepsy
In patients with refractory partial seizures, this compound demonstrated efficacy as an add-on therapy. A double-blind, placebo-controlled, crossover study showed a statistically significant reduction in seizure frequency.[14]
Table 2: Efficacy of this compound in Refractory Partial Seizures
| Outcome Measure | Result | p-value | Reference |
| Median Seizure Reduction | 21% | 0.001 | [14] |
| Percentage of Patients with Fewer Seizures on this compound | 80% | N/A | [14] |
The most common adverse events reported in this patient population were dizziness and ataxia.[14]
Amyotrophic Lateral Sclerosis (ALS)
A Phase II, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with ALS.[15][16] While the trial did not meet its primary endpoint, there were trends suggesting a slower decline in functional and strength measures in the this compound-treated group.[15] The drug was generally well-tolerated by ALS patients.[15][16]
Table 3: Key Findings from the Phase II ALS Clinical Trial
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance | Reference |
| Decline in Muscle Strength | 15% less than placebo | N/A | Not statistically significant | [15][16] |
| Decline in ALSFRS | 30% slower than placebo | N/A | Not statistically significant | [15][16] |
| Mortality Rate | 8% | 5% | Similar | [15][16] |
| Drug Discontinuation Rate | 25% | 16% | Similar | [15][16] |
The most frequently reported adverse events in the this compound group were dizziness and somnolence.[15][16]
Malignant Gliomas
This compound's potential as an anti-tumor agent has been explored in malignant gliomas, based on the role of glutamate and AMPA receptors in glioma cell proliferation and migration.[9]
A Phase II trial evaluated this compound as a single agent in patients with recurrent malignant gliomas. The study was terminated early for futility, as it showed minimal activity.[9][17] The 6-month progression-free survival (PFS6) was only 4.6% for glioblastoma (GBM) patients.[9]
However, another Phase II trial that combined this compound with standard radiation and temozolomide (TMZ) in newly diagnosed GBM patients showed more encouraging results.[18][19] The median survival in patients aged 18-70 was 20.3 months, which appeared favorable compared to a historical control of 14.6 months with radiation and TMZ alone.[19]
Table 4: Efficacy of this compound in Malignant Glioma Clinical Trials
| Trial Population | Treatment | Primary Outcome | Result | Reference |
| Recurrent Malignant Glioma | This compound Monotherapy | 6-Month Progression-Free Survival (PFS6) | 4.6% (GBM), 0% (Anaplastic Glioma) | [9][17] |
| Newly Diagnosed Glioblastoma | This compound + Radiation + Temozolomide | Median Overall Survival | 18.3 months (all patients), 20.3 months (age 18-70) | [19] |
This compound was generally well-tolerated in this patient population, with the most common toxicities being fatigue, dizziness, and ataxia.[9][17]
Experimental Protocols
Phase II Trial in Amyotrophic Lateral Sclerosis (ALS)
-
Study Design: A double-blind, placebo-controlled, multicenter, randomized clinical trial with a nine-month treatment duration.[15][16]
-
Patient Population: 59 subjects with sporadic or familial ALS classified as definite, probable, or laboratory-supported probable according to the revised El Escorial criteria.[15][20] Inclusion criteria included the onset of first ALS symptoms within the last 3 years and a slow vital capacity of ≥70% of the predicted value.[20]
-
Intervention: Patients were randomized to receive either this compound 50 mg orally three times daily (n=40) or a matching placebo (n=19).[15][16]
-
Primary Outcome Measure: Rate of decline in isometric arm strength, as measured by the change in the arm strength megaslope of the Tufts Quantitative Neuromuscular Exam (TQNE).[15]
-
Secondary Outcome Measures: Rate of decline in respiratory function, isometric leg strength, bulbar function, fine motor function, the ALS Functional Rating Scale (ALSFRS), and survival.[15] Safety assessments included the frequency of adverse events, neurological status, plasma concentration of this compound, vital signs, and laboratory tests.[16]
Experimental Workflow for the ALS Phase II Trial
Caption: Workflow of the Phase II Clinical Trial of this compound in ALS.
Phase II Trial in Recurrent Malignant Gliomas
-
Study Design: A Phase II trial to evaluate the efficacy of this compound as a single agent.[9]
-
Patient Population: 30 patients with recurrent glioblastoma (n=22) or anaplastic gliomas (n=8).[9] The median age was 51 years, and the median Karnofsky Performance Status (KPS) was 80.[9]
-
Intervention: this compound was administered orally. The dosing was adjusted based on concomitant anti-epileptic drug usage to account for potential drug interactions.[21]
-
Primary Outcome Measure: 6-month progression-free survival (PFS6).[9]
-
Secondary Outcome Measures: Overall survival (OS), response rate, and toxicity profile.[9]
Conclusion
This compound, a non-competitive AMPA receptor antagonist, has demonstrated clear biological activity within the central nervous system. Its mechanism of action, centered on the modulation of glutamate-mediated excitatory neurotransmission, provided a strong rationale for its investigation in epilepsy, ALS, and malignant gliomas. While it showed efficacy in reducing seizure frequency in patients with refractory epilepsy, its clinical development was ultimately hampered by a short half-life that posed significant dosing challenges. In ALS, this compound did not meet its primary efficacy endpoints, although some positive trends were observed. Its utility as a monotherapy in recurrent malignant gliomas was limited, but it showed potential when combined with standard chemoradiation in newly diagnosed patients.
The journey of this compound underscores the therapeutic potential of targeting the AMPA receptor in CNS disorders. Although this specific molecule did not achieve regulatory approval, the insights gained from its preclinical and clinical evaluation have paved the way for the development of other AMPA receptor antagonists with more favorable pharmacokinetic profiles, such as Perampanel. Future research in this area may focus on identifying patient populations who are most likely to benefit from AMPA receptor modulation and on developing novel compounds with optimized pharmacological properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound (an AMPA Receptor Blocker) on Brain Activity | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A crossover, add-on trial of this compound in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase II trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase 2 trial of this compound, a glutamate receptor inhibitor, for adults with recurrent malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound With Standard Radiation and Temozolomide in Patients With Newly Diagnosed Glioblastoma: A Multicenter Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound with standard radiation and temozolomide in patients with newly diagnosed glioblastoma: a multicenter phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Phase 2 Trial Using this compound in Patients With Recurrent High Grade Gliomas | MedPath [trial.medpath.com]
Methodological & Application
Application Notes and Protocols for Talampanel in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Talampanel dosage and administration for in vivo rodent studies based on published preclinical research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in various neurological disorder models.
Introduction
This compound (GYKI 53773) is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By binding to an allosteric site on the AMPA receptor, this compound inhibits glutamate-mediated excitatory neurotransmission. This mechanism of action has made it a compound of interest for a range of neurological conditions characterized by excitotoxicity, including epilepsy, cerebral ischemia, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).
Data Presentation: this compound Dosage and Efficacy in Rodent Models
The following tables summarize the quantitative data from various in vivo rodent studies investigating the effects of this compound.
Table 1: this compound Dosage and Efficacy in Rodent Models of Epilepsy
| Rodent Model | Species/Strain | Administration Route | Dosage Range | Efficacy | Reference |
| Hypoxic Neonatal Seizures | Long-Evans Rat Pups (P10) | Intraperitoneal (i.p.) | 1, 5, 7.5, 10 mg/kg | Dose-dependent seizure suppression; maximal effect at 7.5 mg/kg (86.7% seizure block) and 10 mg/kg (74.6% seizure block).[1][2] An ED₅₀ of 0.57 mg/kg was reported for acute seizure suppression. | |
| AMPA-Induced Seizures | 7-day-old Rats | Intraperitoneal (i.p.) | 4 x 2 mg/kg (every 1 hr) | Attenuated seizure-like events and provided 42.5 +/- 5.3% neuroprotection against AMPA-induced brain damage.[3] |
Table 2: this compound Dosage and Efficacy in Rodent Models of Neuroprotection
| Rodent Model | Species/Strain | Administration Route | Dosage | Efficacy | Reference |
| Focal Cerebral Ischemia (MCAO) | Rats | Intraperitoneal (i.p.) | 6 x 10 mg/kg (on day of stroke) | Improved motor coordination and survival rate.[4] | |
| Focal Cerebral Ischemia (MCAO) | Rats | Not Specified | Not Specified | Reduced infarct size by 47.3% (30 min delay) and 48.5% (2 hr delay).[3][5] | |
| Focal Cerebral Ischemia (MCAO) | Mice | Not Specified | Not Specified | Reduced infarct extension by 44.5% (striatum) and 39.3% (hippocampus) after 1.5 hr ischemia.[5] | |
| Photochemically Induced Thrombosis | Rats | Not Specified | Not Specified | 40.1% inhibition of infarct size.[5] | |
| Traumatic Brain Injury (TBI) | Rats | Intravenous (i.v.) | 4 mg/kg bolus followed by 4 mg/kg/h for 72h | Significantly reduced total contusion area when administered 30 minutes post-trauma.[6][7] |
Table 3: this compound Dosage and Efficacy in a Rodent Model of Amyotrophic Lateral Sclerosis (ALS)
| Rodent Model | Species/Strain | Administration Route | Dosage | Efficacy | Reference |
| Mutant SOD1 (G93A) | C57BL/6JOlaHsd Mice | Oral Gavage | 5 mg/kg daily | Reduced elevated motoneuronal calcium levels when administered presymptomatically.[5] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Neonatal Seizures
This protocol is adapted from studies investigating the anticonvulsant effects of this compound in a neonatal hypoxia-induced seizure model.[1][2]
1. Materials:
- This compound powder
- Vehicle: Dimethyl sulfoxide (DMSO) and 0.5% methylcellulose in sterile saline
- Sterile syringes (1 mL) and needles (25-27G)
- Animal scale
- Vortex mixer
2. Dosing Solution Preparation:
- Prepare a 0.5% (w/v) methylcellulose solution in sterile saline.
- Dissolve this compound powder in a minimal amount of DMSO.
- Suspend the this compound/DMSO solution in the 0.5% methylcellulose solution to achieve the desired final concentration.
- Vortex the solution thoroughly before each injection to ensure a uniform suspension.
- The final concentration of DMSO in the vehicle should be kept to a minimum to avoid solvent-related toxicity.
3. Animal Model and Dosing Procedure:
- Use postnatal day 10 (P10) Long-Evans rat pups.
- Induce seizures via global hypoxia (e.g., 15 minutes of 5% oxygen).
- Weigh each pup to calculate the precise injection volume.
- Administer this compound (1, 5, 7.5, or 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the hypoxic insult.
- For i.p. injection, gently restrain the pup and inject into the lower abdominal quadrant, avoiding the bladder and internal organs.
- Monitor the animals for seizure activity and duration.
Protocol 2: Oral Gavage Administration of this compound for ALS
This protocol is based on a study evaluating this compound in a mutant SOD1 mouse model of ALS.[5]
1. Materials:
- This compound powder
- Vehicle: Tween 80
- Sterile water or saline
- Animal gavage needles (stainless steel, round tip)
- Syringes (1 mL)
- Animal scale
2. Dosing Solution Preparation:
- Dissolve this compound powder in Tween 80 to create a stock solution.
- Dilute the stock solution with sterile water or saline to the final desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse receiving 0.1 mL, the concentration would be 1.25 mg/mL).
- Ensure the solution is well-mixed before each administration.
3. Animal Model and Dosing Procedure:
- Use female mutant SOD1 (G93A) transgenic mice.
- Treatment can be initiated at a presymptomatic (e.g., 10 weeks of age) or symptomatic stage.
- Weigh each mouse to determine the correct dosing volume.
- Administer this compound (5 mg/kg) or vehicle orally once daily using a gavage needle.
- Gently restrain the mouse and guide the gavage needle into the lower esophagus.
- Administer the solution slowly to prevent regurgitation and aspiration.
- Monitor the animals for motor performance and disease progression.
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: this compound's non-competitive antagonism of the AMPA receptor.
Experimental Workflow for In Vivo Rodent Study
Caption: General workflow for a this compound in vivo rodent study.
References
- 1. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The-AMPA-Antagonist-Talampanel-Suppresses-Neonatal-Seizures-in-Rodents [aesnet.org]
- 3. The AMPA-antagonist this compound is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves the functional deficit after transient focal cerebral ischemia in rats. A 30-day follow up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces the level of motoneuronal calcium in transgenic mutant SOD1 mice only if applied presymptomatically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talampanel Administration in Animal Models of Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Talampanel, a non-competitive AMPA receptor antagonist, in various animal models of seizures. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows to guide preclinical research in epilepsy.
Introduction
This compound (GYKI 53773) is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1] By modulating glutamatergic signaling, this compound has demonstrated a broad spectrum of anticonvulsant and neuroprotective effects in various preclinical models of epilepsy.[2] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound and similar compounds.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in different animal models of seizures based on available preclinical data.
Table 1: Efficacy of this compound in Hypoxia-Induced Neonatal Seizures in Rats
| Animal Model | Seizure Induction | Administration Route | Dose (mg/kg) | Outcome Measure | Efficacy | Reference |
| P10 Long-Evans Rats | 15 min global hypoxia | Intraperitoneal (i.p.) | 1 | Time in tonic-clonic seizure | Less effective (p=0.056) | [1] |
| P10 Long-Evans Rats | 15 min global hypoxia | Intraperitoneal (i.p.) | 5 | Time in tonic-clonic seizure | Moderately effective (p=0.002) | [1] |
| P10 Long-Evans Rats | 15 min global hypoxia | Intraperitoneal (i.p.) | 7.5 | Seizure Blockade | 86.7% reduction (p<0.001) | [1][3] |
| P10 Long-Evans Rats | 15 min global hypoxia | Intraperitoneal (i.p.) | 10 | Seizure Blockade | 74.6% reduction (p<0.001) | [1][3] |
| P10 Long-Evans Rats | 15 min global hypoxia | Intraperitoneal (i.p.) | 7.5 | Neuroprotection (neuronal injury) | Significant attenuation | [1] |
Table 2: Efficacy of this compound in Kainic Acid-Induced Neonatal Seizures in Rats
| Animal Model | Seizure Induction | Administration Route | Dose (mg/kg) | Timing of Administration | Outcome Measure | Efficacy | Reference |
| P7 Wistar Rat Neonates | Kainic Acid (2 mg/kg, i.p.) | Intraperitoneal (i.p.) | 2.5 - 10 | 30 min before kainic acid | Onset of convulsions | No effect | [4] |
| P7 Wistar Rat Neonates | Kainic Acid (4 mg/kg, i.p.) | Intraperitoneal (i.p.) | 20 | 30 min before kainic acid | Onset of tonic extension | Delayed onset | [4] |
| P7 Wistar Rat Neonates | Kainic Acid (4 mg/kg, i.p.) | Intraperitoneal (i.p.) | 5 and 10 | 5 min after kainic acid | Onset of status epilepticus and tonic extension | Postponed onset | [4] |
| P7 Wistar Rat Neonates | Kainic Acid (4 mg/kg, i.p.) | Intraperitoneal (i.p.) | 10 | 10 min after kainic acid | Ongoing status epilepticus | Stopped ongoing seizures (re-occurred after ~36 min) | [4] |
Experimental Protocols
Hypoxia-Induced Neonatal Seizure Model
This model is particularly relevant for studying seizures associated with hypoxic-ischemic encephalopathy in newborns.
Objective: To assess the anticonvulsant and neuroprotective effects of this compound on seizures induced by global hypoxia in neonatal rats.
Materials:
-
This compound (GYKI 53773)
-
Vehicle (e.g., saline)
-
Postnatal day 10 (P10) Long-Evans rat pups[1]
-
Airtight hypoxia chamber with oxygen concentration control[1]
-
Video recording equipment for seizure scoring
Procedure:
-
Animal Preparation: Acclimate P10 Long-Evans rat pups to the experimental environment.
-
Drug Administration: Administer this compound (1, 5, 7.5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the induction of hypoxia.[1]
-
Induction of Hypoxia: Place the pups in an airtight chamber. Gradually decrease the oxygen concentration as follows: 7% for 8 minutes, 5% for 6 minutes, and 4% for the final minute, for a total of 15 minutes of global hypoxia.[1]
-
Seizure Monitoring and Scoring: Videotape the entire duration of hypoxia and for a subsequent observation period. A blinded observer should score the seizure activity, quantifying the number and duration of tonic-clonic seizures.
-
Neuroprotection Assessment (Optional): At a later time point (e.g., P30-31), a "second-hit" seizure can be induced with kainic acid (10 mg/kg, i.p.) to assess susceptibility to seizure-induced neuronal injury.[1] Brains can then be processed for histological analysis (e.g., in situ DNA nick end-labeling) to quantify neuronal damage in regions like the hippocampus and amygdala.[1]
References
- 1. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The-AMPA-Antagonist-Talampanel-Suppresses-Neonatal-Seizures-in-Rodents [aesnet.org]
- 4. Pre- and post-exposure this compound (GYKI 53773) against kainic acid seizures in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Talampanel in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Talampanel, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in a cell culture setting. The provided protocols are designed to be adaptable for various neuronal and cancer cell lines, with a particular focus on glioma, a context in which AMPA receptor signaling is implicated in tumor progression.
Introduction to this compound
This compound (GYKI 53773) is a 2,3-benzodiazepine derivative that acts as a selective, non-competitive antagonist of AMPA receptors, with preferential activity towards GluA1 and GluA2 subunits.[1] By binding to a specific site on the receptor, this compound inhibits the ion channel opening, thereby reducing excitatory glutamatergic neurotransmission.[1] Excessive activation of AMPA receptors is implicated in various neurological disorders, including epilepsy and amyotrophic lateral sclerosis (ALS), as well as in the proliferation and survival of certain cancer cells, such as malignant gliomas.[1][2][3] These protocols outline key in vitro assays to characterize the biological effects of this compound on cell viability, apoptosis, and glutamate release.
Data Presentation
This compound and Related Compound Activity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound (BDZ-d) | HEK-293 expressing GluA2Qflip | Whole-cell current amplitude inhibition | KI | 18 ± 2 µM (at 100 µM glutamate) | [1] |
| This compound (BDZ-d) | HEK-293 expressing GluA2Qflip | Whole-cell current amplitude inhibition | KI | 16 ± 1 µM (at 300 µM glutamate) | [1] |
| Perampanel | Cultured rat hippocampal neurons | Inhibition of kainate-evoked currents | IC50 | 0.56 µM | [4] |
| Perampanel | U87 glioma cells | Cell Growth Inhibition (24h exposure) | IC50 | 178.5 µM | [5] |
| Perampanel | A172 glioma cells | Cell Growth Inhibition (24h exposure) | IC50 | ~200 µM | [5] |
| Perampanel | U138 glioma cells | Cell Growth Inhibition (24h exposure) | IC50 | ~250 µM | [5] |
| Perampanel | SW1783 glioma cells | Cell Growth Inhibition (24h exposure) | IC50 | 258.5 µM | [5] |
Note: Data for the related AMPA receptor antagonist, Perampanel, is included to provide a reference for expected concentration ranges in cancer cell lines, as specific data for this compound in these assays is limited in publicly available literature. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols
General Cell Culture
Objective: To maintain healthy neuronal or glioma cell cultures for subsequent experiments.
Materials:
-
Appropriate cell line (e.g., U87 MG, A172 for glioma; primary hippocampal neurons or SH-SY5Y for neuronal studies)
-
Complete growth medium (specific to the cell line, e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For adherent cells, when they reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Seed cells into appropriate culture plates (e.g., 96-well, 12-well, or 6-well plates) at the desired density for specific assays.
-
Allow cells to adhere and grow for 24 hours before initiating treatment with this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the metabolic activity and viability of cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells cultured in a 6-well plate
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Glutamate Release Assay
Objective: To measure the effect of this compound on the release of glutamate from cells.
Materials:
-
Cells cultured in 12-well plates
-
This compound stock solution
-
Krebs-Ringer Bicarbonate (KRB) buffer (or similar physiological salt solution)
-
High-potassium KRB buffer (for depolarization-induced release)
-
Glutamate Assay Kit (e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit)
-
Microplate reader
Protocol:
-
Seed cells in 12-well plates and grow to near confluency.
-
Wash the cells twice with pre-warmed KRB buffer.
-
Incubate the cells with this compound in KRB buffer for a specified pre-incubation time.
-
To measure basal glutamate release, collect the supernatant after the incubation period.
-
To measure depolarization-induced release, replace the buffer with high-potassium KRB buffer (containing this compound) and incubate for a short period (e.g., 15-30 minutes). Collect the supernatant.
-
Quantify the glutamate concentration in the collected supernatants using a glutamate assay kit according to the manufacturer's instructions.
-
Normalize the glutamate levels to the total protein content of the cells in each well.
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To directly measure the inhibitory effect of this compound on AMPA receptor-mediated currents.
Materials:
-
Cells expressing AMPA receptors (e.g., primary hippocampal neurons or HEK293 cells transfected with AMPA receptor subunits)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Internal and external solutions for recording
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
This compound stock solution
Protocol:
-
Prepare cells on coverslips suitable for microscopy and patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the AMPA receptor agonist using a fast-perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with various concentrations of this compound.
-
Record the inhibition of the agonist-evoked current by this compound.
-
Analyze the data to determine the IC50 and mechanism of inhibition (e.g., competitive vs. non-competitive).
Visualizations
Caption: this compound's mechanism of action on the AMPA receptor signaling pathway.
Caption: Workflow for assessing this compound's in vitro effects.
References
- 1. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Perampanel and Temozolomide in Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Talampanel Concentration in Plasma Samples
Introduction
Talampanel is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. As a potential therapeutic agent for conditions such as epilepsy and malignant gliomas, the ability to accurately measure its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed overview of the signaling pathway of this compound and outlines a comprehensive protocol for the development and validation of a bioanalytical method for its quantification in plasma.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by targeting AMPA receptors, which are ionotropic glutamate receptors responsible for fast excitatory synaptic transmission. Upon binding of the neurotransmitter glutamate, AMPA receptors open, allowing an influx of sodium and calcium ions, leading to depolarization of the postsynaptic neuron. This compound non-competitively antagonizes this action, thereby reducing excessive excitatory signaling implicated in various neurological disorders.
Application Notes and Protocols for Combining Talampanel with Other Antiepileptic Drugs in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research methodologies for investigating the co-administration of Talampanel with other antiepileptic drugs (AEDs). This compound is a non-competitive AMPA receptor antagonist that has been studied for its potential as an adjunctive therapy in epilepsy.[1][2] Understanding its interactions with other AEDs is crucial for designing rational combination therapies.
Preclinical Research Protocols
Preclinical animal models are essential for evaluating the efficacy and potential synergistic or antagonistic interactions of this compound when combined with other AEDs. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models are standard initial screening tests.[3][4][5]
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]
Experimental Protocol:
-
Animal Model: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are commonly used.
-
Compound Administration:
-
Administer this compound and/or the other AED via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
The timing of administration should be based on the known pharmacokinetic profile of the drugs to ensure peak effect during seizure induction.
-
For combination studies, administer the drugs simultaneously or at staggered times depending on their pharmacokinetic properties.
-
-
Seizure Induction:
-
Endpoint Assessment:
-
Data Analysis:
-
Determine the median effective dose (ED50) for each drug alone and in combination.
-
Use isobolographic analysis to determine if the combination is synergistic, additive, or antagonistic.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
The subcutaneous PTZ test is a model for clonic seizures, thought to be relevant to myoclonic and absence seizures.[3]
Experimental Protocol:
-
Animal Model: Similar rodent models as in the MES test can be used.
-
Compound Administration: Administer this compound and/or the other AED as described for the MES model.
-
Seizure Induction:
-
Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg in mice).
-
-
Endpoint Assessment:
-
Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (characterized by rhythmic muscle contractions).
-
The primary endpoint is the absence of clonic seizures.
-
-
Data Analysis:
-
Calculate the ED50 for each drug and their combination.
-
Perform isobolographic analysis to assess the nature of the interaction.
-
Clinical Research Protocols
Clinical trials are necessary to evaluate the safety and efficacy of this compound as an add-on therapy in patients with epilepsy. The following outlines a general protocol for a Phase II clinical trial.
Study Design
A randomized, double-blind, placebo-controlled, crossover or parallel-group study design is appropriate.
Patient Population
-
Inclusion Criteria:
-
Adults with refractory partial-onset seizures, with or without secondary generalization.
-
Stable regimen of 1-3 concomitant AEDs for at least 30 days prior to screening.
-
A minimum number of seizures during a baseline period (e.g., 4 or more per month).
-
-
Exclusion Criteria:
-
History of psychogenic non-epileptic seizures.
-
Significant unstable medical conditions.
-
Pregnancy or lactation.
-
Treatment Regimen
Dosing of this compound should be adjusted based on the patient's concomitant AEDs due to pharmacokinetic interactions.[4][7] Enzyme-inducing AEDs (EIAEDs) like carbamazepine and phenytoin decrease this compound concentrations, while valproic acid (VPA) can increase them.[4][7]
Table 1: Example Dosing Titration Schedule for this compound Add-on Therapy
| Concomitant AEDs | Week 1 | Week 2 | Week 3 and onwards (Maintenance) |
| On EIAEDs (not VPA) | 35 mg three times daily | 50 mg three times daily | 75 mg three times daily |
| Not on EIAEDs or VPA | 25 mg three times daily | 35 mg three times daily | 50 mg three times daily |
| On VPA | 10 mg three times daily | 25 mg three times daily | 35 mg three times daily |
This is an example schedule and should be adapted based on the specific trial protocol and patient tolerability.
Efficacy and Safety Assessments
Efficacy:
-
Primary Endpoint: Percent change in seizure frequency from baseline.
-
Secondary Endpoints:
-
Responder rate (percentage of patients with a ≥50% reduction in seizure frequency).
-
Change in seizure type and severity.
-
Patient-reported outcomes on quality of life.
-
Safety:
-
Adverse Event (AE) Monitoring: Patients or their caregivers should record all AEs in a diary. AEs should be graded for severity and assessed for their relationship to the study drug.
-
Clinical Assessments: Regular physical and neurological examinations.
-
Laboratory Tests: Complete blood count and comprehensive metabolic panel at regular intervals.
-
Pharmacokinetic Sampling: Blood samples should be collected at predetermined time points to determine plasma concentrations of this compound and concomitant AEDs.
Data Presentation
Table 2: Summary of Efficacy Data from a Crossover Add-on Trial of this compound
| Efficacy Measure | Result | p-value |
| Median Seizure Reduction | 21% | 0.001 |
| Patients with Fewer Seizures on this compound | 80% | - |
Data from a double-blind, placebo-controlled, crossover study in 49 patients with refractory partial seizures.[8]
Table 3: Common Adverse Events Reported in a this compound Add-on Trial
| Adverse Event | Incidence (%) |
| Dizziness | 52 |
| Ataxia | 26 |
Data from a study of 49 patients with refractory partial seizures.[8]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In epilepsy, there is often an imbalance between excitatory and inhibitory neurotransmission, with excessive glutamate-mediated excitation playing a key role. AMPA receptors are critical for fast excitatory synaptic transmission. By blocking these receptors, this compound reduces excessive neuronal excitation. Downstream of AMPA receptor activation, signaling pathways such as the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways can be modulated.[8] In the context of epilepsy, alterations in AMPA receptor subunit composition, such as an increase in GluA1 and a decrease in GluA2, can lead to increased calcium permeability and enhanced neuronal excitability.
Caption: this compound's mechanism of action on the AMPA receptor.
Experimental Workflow for Preclinical Combination Studies
The following diagram illustrates a typical workflow for preclinical studies investigating this compound in combination with other AEDs.
Caption: Workflow for preclinical evaluation of this compound combinations.
Clinical Trial Workflow
This diagram outlines the key phases of a clinical trial for an add-on therapy like this compound.
Caption: Workflow of a clinical trial for this compound add-on therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. tandfonline.com [tandfonline.com]
Techniques for Assessing Talampanel's Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talampanel (GYKI 53773, LY300164) is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for the treatment of various central nervous system (CNS) disorders, including epilepsy, malignant gliomas, and amyotrophic lateral sclerosis.[1] A critical factor for the efficacy of any CNS-targeting drug is its ability to cross the blood-brain barrier (BBB) and reach its site of action within the brain. Preclinical studies and clinical trials have indicated that this compound possesses excellent CNS penetration.[2][3] This document provides detailed application notes and protocols for assessing the BBB penetration of this compound and similar compounds, summarizing key predictive data and outlining methodologies for experimental validation.
Data Presentation
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Probability | Source |
|---|---|---|---|
| Human Intestinal Absorption | + | 1.0 | [4] |
| Blood Brain Barrier | + | 0.9604 | [4] |
| Caco-2 permeable | + | 0.5108 | [4] |
| P-glycoprotein substrate | Non-substrate | 0.6808 | [4] |
| P-glycoprotein inhibitor I | Non-inhibitor | 0.6984 | [4] |
| P-glycoprotein inhibitor II | Inhibitor | 0.6921 |[4] |
Note: These are in silico predictions and require experimental validation.
For researchers conducting experimental studies, the following table structure is recommended for presenting quantitative BBB penetration data.
Table 2: Template for Experimental Blood-Brain Barrier Penetration Data
| Parameter | Description | Experimental Value | Method |
|---|---|---|---|
| Kp | Total Brain/Plasma Ratio | ||
| fu,plasma | Fraction Unbound in Plasma | Equilibrium Dialysis | |
| fu,brain | Fraction Unbound in Brain | Brain Tissue Binding Assay | |
| Kp,u,brain | Unbound Brain/Total Plasma Ratio | Calculated | |
| Kp,uu,brain | Unbound Brain/Unbound Plasma Ratio | Microdialysis or Calculated |
| Efflux Ratio | (Papp B-A) / (Papp A-B) | | In vitro BBB Model (e.g., Caco-2) |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the BBB penetration of a compound like this compound.
In Vivo Microdialysis for Determination of Unbound Brain Concentration
In vivo microdialysis is a widely used technique to sample and quantify endogenous and exogenous substances from the interstitial fluid of living tissues, including the brain.[5][6] This method allows for the direct measurement of the unbound drug concentration in the brain, which is crucial for determining the Kp,uu,brain.
Objective: To measure the time-course of unbound this compound concentration in a specific brain region (e.g., striatum or cortex) of a freely moving rodent.
Materials:
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools
-
Analytical system for quantification (e.g., LC-MS/MS)
Protocol:
-
Probe Preparation and Calibration:
-
Condition the microdialysis probe by perfusing it with aCSF.
-
Determine the in vitro recovery of this compound by placing the probe in a standard solution of known concentration and perfusing with aCSF at the desired flow rate (e.g., 1-2 µL/min). Collect the dialysate and analyze the concentration.
-
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region using stereotaxic coordinates. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to reach equilibrium.
-
Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials in the fraction collector.
-
Simultaneously, collect blood samples at corresponding time points to determine the plasma concentration of this compound.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated analytical method such as LC-MS/MS.
-
Correct the dialysate concentrations for the in vivo recovery of the probe to determine the unbound brain concentration.
-
In Vitro Blood-Brain Barrier Model: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7] While not a direct model of the BBB, it is widely used to assess the permeability of compounds and to identify potential substrates of efflux transporters like P-glycoprotein, which are also present at the BBB.[8]
Objective: To determine the apparent permeability (Papp) of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound stock solution
-
P-glycoprotein inhibitor (e.g., verapamil) for mechanistic studies
-
Analytical system for quantification (e.g., LC-MS/MS)
Protocol:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For A-B permeability: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B-A permeability: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Brain Tissue Binding Assay by Equilibrium Dialysis
This assay determines the fraction of a drug that is unbound (fu,brain) in brain tissue, which is a critical parameter for calculating the Kp,uu,brain.[10][11]
Objective: To measure the extent of this compound binding to brain tissue homogenate.
Materials:
-
Brain tissue (e.g., from rodents)
-
Phosphate buffered saline (PBS)
-
Equilibrium dialysis apparatus (e.g., 96-well format with semi-permeable membranes)
-
This compound stock solution
-
Analytical system for quantification (e.g., LC-MS/MS)
Protocol:
-
Preparation of Brain Homogenate:
-
Homogenize the brain tissue in PBS to a final concentration of 10-20% (w/v).
-
-
Equilibrium Dialysis:
-
Spike the brain homogenate with this compound at a known concentration.
-
Load the spiked brain homogenate into one side of the dialysis chamber and an equal volume of PBS into the other side.
-
Incubate the dialysis plate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sample Analysis and Calculation:
-
After incubation, collect samples from both the brain homogenate and the buffer chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound in the homogenate (fu,homogenate) as: fu,homogenate = Concentration in buffer / Concentration in homogenate
-
Calculate the fraction unbound in brain tissue (fu,brain) by correcting for the dilution of the homogenate: fu,brain = (1 / Dilution Factor) / (((1 / fu,homogenate) - 1) + (1 / Dilution Factor))
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing BBB penetration and the signaling pathway of this compound's target, the AMPA receptor.
Caption: Experimental workflow for assessing blood-brain barrier penetration.
Caption: Simplified AMPA receptor signaling pathway and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 9. youtube.com [youtube.com]
- 10. A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Talampanel Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for neuroprotection studies involving Talampanel, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound has been investigated for its therapeutic potential in various neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, Parkinson's disease, and acute ischemic stroke, owing to its ability to mitigate glutamate-induced excitotoxicity.[1][2][3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by targeting the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Excessive activation of AMPA receptors by the neurotransmitter glutamate leads to an influx of ions, particularly Ca2+, into neurons. This can trigger a cascade of detrimental intracellular events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal cell death. This process, known as excitotoxicity, is a common pathological mechanism in many neurodegenerative diseases and acute brain injuries.[1][5] this compound, by non-competitively binding to the AMPA receptor, reduces the channel's opening frequency and ion flow, thereby dampening the excitotoxic cascade and preserving neuronal integrity.[6]
Below is a diagram illustrating the signaling pathway of AMPA receptor-mediated excitotoxicity and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound in neuroprotection.
Table 1: Preclinical Efficacy of this compound in Animal Models of Acute Brain Injury
| Model | Species | This compound Treatment Regimen | Outcome Measure | Result | Citation |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | 6 x 10 mg/kg i.p. on the day of stroke | Infarct Size Reduction | 47.3% reduction (p<0.01) with 30 min delay; 48.5% reduction (p<0.01) with 2 hr delay | [7][8] |
| Photothrombotic Stroke | Rat | Not specified | Infarct Size Reduction | 40.1% inhibition (p<0.05) | [7] |
| Transient Ischemia | Mouse | Not specified | Infarct Size Reduction (Striatum) | 44.5% reduction (p<0.05) after 1.5 hr ischemia; 37.0% reduction (p<0.05) after 2 hr ischemia | [7] |
| Transient Ischemia | Mouse | Not specified | Infarct Size Reduction (Hippocampus) | 39.3% reduction (p<0.01) after 1.5 hr ischemia; 37.0% reduction (p<0.05) after 2 hr ischemia | [7] |
| Traumatic Brain Injury (Fluid-Percussion) | Rat | 4 mg/kg bolus followed by 4 mg/kg/h for 72h (i.v.), 30 min post-injury | Total Contusion Area Reduction | Significantly reduced to 0.54 ± 0.25 mm² vs. 1.79 ± 0.42 mm² in vehicle | [9][10] |
| AMPA-induced Excitotoxicity | Neonatal Rat | 4 x 2 mg/kg i.p. at 1-hour intervals post-AMPA injection | Neuroprotection | 42.5 ± 5.3% protection | [11] |
Table 2: Clinical Trial Data for this compound in Amyotrophic Lateral Sclerosis (ALS)
| Trial Phase | Number of Patients | Treatment Group | Placebo Group | Primary Outcome | Key Findings | Adverse Events | Citation |
| Phase II | 59 (40 this compound, 19 Placebo) | 50 mg, three times daily for 9 months | Placebo | Rate of decline in isometric arm strength | No statistically significant difference, but a trend towards slower decline in ALSFRS-R (30% slower) and muscle strength (15% less decline) in the this compound group. | Dizziness and somnolence occurred more frequently in the this compound group. Generally well-tolerated. | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound neuroprotection studies are provided below.
In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is adapted for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Incubate for 1-2 hours.
-
Glutamate-induced Excitotoxicity: Prepare a stock solution of glutamate. Add the desired final concentration of glutamate (e.g., 50-100 µM) to the wells already containing this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo Neuroprotection Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This is a widely used model to simulate ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Secure the animal in a supine position.
-
Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation and Occlusion: Ligate the distal ECA. Place a temporary ligature on the CCA and a microvascular clip on the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be confirmed with a laser Doppler flowmeter.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia.
-
This compound Administration: Administer this compound (e.g., intraperitoneally) at a predetermined time point relative to the onset of ischemia or reperfusion.
-
Neurological Assessment and Histology: At 24 hours or later, assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animal and perfuse the brain for histological analysis (e.g., TTC staining to measure infarct volume).
In Vivo Neuroprotection Model: Photothrombotic Stroke in Mice
This model produces a more focal and reproducible cortical infarct.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Cold light source (e.g., fiber-optic with a specific wavelength)
-
Rose Bengal (photosensitive dye)
-
Surgical drill (optional, for thinning the skull)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Maintain body temperature.
-
Skull Exposure: Make a scalp incision to expose the skull.
-
Rose Bengal Injection: Administer Rose Bengal (e.g., 100 mg/kg) intraperitoneally.
-
Photo-illumination: After a short delay (e.g., 5 minutes), illuminate the target cortical area (e.g., sensorimotor cortex) with the cold light source for a specific duration (e.g., 15 minutes). The light activates the Rose Bengal in the illuminated vessels, leading to endothelial damage and thrombus formation.
-
Wound Closure and Recovery: Close the scalp incision and allow the mouse to recover.
-
This compound Administration: Administer this compound at a defined time before or after the induction of photothrombosis.
-
Functional and Histological Analysis: Assess functional deficits (e.g., cylinder test, grid walking) and measure infarct volume using histological techniques at a specified time point post-stroke.
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective potential of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eneuro.org [eneuro.org]
- 4. A phase II trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves the functional deficit after transient focal cerebral ischemia in rats. A 30-day follow up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of the antiepileptic drug candidate this compound against AMPA-induced striatal neurotoxicity in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Talampanel Solubility for Experimental Use
Welcome to the technical support center for Talampanel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. It has been investigated for its potential therapeutic effects in epilepsy, malignant gliomas, and amyotrophic lateral sclerosis (ALS)[1][2]. A significant challenge for researchers is this compound's poor aqueous solubility, which can complicate the preparation of stock solutions and lead to precipitation in aqueous experimental media, affecting the accuracy and reproducibility of results.
Q2: What are the known solvents for dissolving this compound?
This compound is known to be soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for preparing concentrated stock solutions[3][4]. It is also reported to be soluble in Dimethylformamide (DMF).
Q3: What concentrations of this compound can be achieved in these solvents?
The solubility of this compound can vary slightly between suppliers. It is crucial to refer to the certificate of analysis provided with your specific batch. However, typical reported solubility values are summarized in the table below.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | 33.74 | 100 | [3] |
| Dimethyl Sulfoxide (DMSO) | 15 | ~44.5 | [4] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 | ~0.3 |
Note: The molar mass of this compound is approximately 337.37 g/mol .
Q4: Can I use other solvents like ethanol, polyethylene glycol (PEG), or propylene glycol (PG)?
Troubleshooting Guides
Issue 1: My this compound is not dissolving in the chosen solvent.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of this compound you are trying to dissolve. Refer to the solubility table above for guidance.
-
Low-Quality Solvent: Use high-purity, anhydrous grade solvents. Water content in solvents can significantly reduce the solubility of hydrophobic compounds.
-
Compound Characteristics: The physical form (e.g., crystalline vs. amorphous) of the this compound powder can affect its dissolution rate.
Recommended Actions:
-
Increase Solvent Volume: Gradually add more solvent until the compound dissolves.
-
Gentle Warming: Warm the solution in a water bath at 37-50°C. Caution: Always check the compound's stability at elevated temperatures. Avoid excessive heat.
-
Sonication: Use a bath sonicator to aid dissolution. This can be particularly effective for breaking up small clumps of powder.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Issue 2: this compound precipitates out of solution when I dilute it into my aqueous buffer or cell culture medium.
This is a common issue with compounds dissolved in a high concentration of an organic solvent like DMSO when diluted into an aqueous environment.
Possible Causes and Solutions:
-
Rapid Change in Solvent Polarity: A sudden shift from a non-polar solvent (like DMSO) to a polar, aqueous medium can cause the compound to crash out of solution.
-
Final Concentration of Organic Solvent is Too High: High concentrations of organic solvents can be toxic to cells and may also affect the stability of your formulation.
Recommended Actions:
-
Slow, Stepwise Dilution: Add the aqueous buffer or medium to your concentrated this compound stock solution slowly and dropwise while vortexing or stirring vigorously. This gradual change in polarity can help keep the compound in solution.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, and even lower if possible for in vivo studies, to minimize toxicity[5].
-
Use of Co-solvents and Surfactants: For in vivo preparations, consider using a vehicle that includes co-solvents like PEG 400 or propylene glycol, and/or a small amount of a biocompatible surfactant like Tween 80 or Cremophor EL. These can help to maintain the solubility of this compound in an aqueous environment.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Warming bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 33.74 mg of this compound (assuming a molecular weight of 337.37 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound has not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a few minutes while vortexing.
-
Once the this compound is completely dissolved, the solution should be clear.
-
Store the stock solution at -20°C for short-term storage (up to one month) or -80°C for longer-term storage. It is recommended to prepare and use solutions on the same day if possible[6]. Before use, equilibrate the solution to room temperature and ensure no precipitate has formed[6].
Protocol 2: General Guideline for Preparing this compound for In Vivo Oral Administration in Rodents
Several preclinical studies have administered this compound to rodents via intraperitoneal (i.p.) injection or oral gavage[7][8][9][10]. While specific vehicle compositions are not always detailed, a common approach for poorly soluble compounds is to create a suspension or a solution using a mixture of excipients.
Example Vehicle Composition (Suspension):
-
0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline.
-
0.1% - 0.5% (v/v) Tween 80 (to aid in wetting the powder).
Procedure:
-
Weigh the required amount of this compound for your desired dosage.
-
In a sterile container, create a paste by adding a small amount of the vehicle containing Tween 80 to the this compound powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.
Protocol 3: Intravenous Administration of this compound in Rats
One preclinical study in a rat model of traumatic brain injury administered this compound intravenously[11].
Dosing Regimen:
-
A bolus infusion of 4 mg/kg followed by a continuous infusion of 4 mg/kg/h over 72 hours[11].
Vehicle:
-
The publication does not specify the exact vehicle used for the intravenous formulation. For intravenous administration of poorly soluble drugs, formulations often involve co-solvents such as polyethylene glycol (e.g., PEG 400) and propylene glycol, or specialized formulations like lipid emulsions or cyclodextrin complexes. Researchers would need to develop and validate a suitable intravenous formulation for this compound based on its physicochemical properties and the specific requirements of their study.
Visualizations
AMPA Receptor Signaling and the Action of this compound
The following diagram illustrates the role of the AMPA receptor in excitatory synaptic transmission and how this compound acts as an antagonist.
References
- 1. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. The-AMPA-Antagonist-Talampanel-Suppresses-Neonatal-Seizures-in-Rodents [aesnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of the antiepileptic drug candidate this compound against AMPA-induced striatal neurotoxicity in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Talampanel Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Talampanel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1][2][3] It binds to an allosteric site on the AMPA receptor complex.
Q2: Is this compound selective for specific AMPA receptor subunits?
Yes, studies have indicated that this compound exhibits some selectivity for AMPA receptor subunits, showing a preference for GluA1 and GluA2 over GluA3 and GluA4 subunits.[4][5][6] This selectivity may influence its pharmacological profile and potential therapeutic applications.
Q3: What are the known on-target side effects of this compound observed in clinical trials?
The most commonly reported adverse events in clinical trials with this compound are related to its primary mechanism of action and include dizziness, ataxia (impaired coordination), and fatigue or somnolence (drowsiness).[7][8][9]
Q4: Does this compound interact with other glutamate receptors, such as NMDA or kainate receptors?
The interaction of this compound with other glutamate receptors is an area of ongoing investigation with some varied findings. While some reports suggest this compound is a selective AMPA receptor antagonist with no significant activity at NMDA receptors, other information suggests it may also act as a kainate receptor antagonist.[7][10][11][12] Further detailed binding studies are required to fully elucidate the selectivity profile across all glutamate receptor subtypes. One study reported that the related AMPA receptor antagonist, perampanel, can also inhibit kainate receptors containing specific subunits (GluK5).[11][12]
Q5: Where can I find data on the broader off-target profile of this compound?
Troubleshooting Guide
This guide addresses potential issues researchers might encounter during experiments with this compound that could be related to off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in neuronal excitability not fully explained by AMPA receptor antagonism. | Interaction with other ion channels or receptors involved in regulating neuronal firing. | - Conduct electrophysiological recordings to characterize the effects on other ion currents. - Perform a broad off-target screening panel (e.g., CEREP) to identify potential interactions. |
| Variability in experimental results across different brain regions or cell types. | Differential expression of AMPA receptor subunits (GluA1-4) or potential off-target proteins in the specific tissues or cells being studied. | - Characterize the expression levels of AMPA receptor subunits in your experimental model using techniques like qPCR or Western blotting. - If an off-target is suspected, verify its expression in the model system. |
| Observed cellular effects appear inconsistent with a complete blockade of AMPA receptor signaling. | This compound may have partial agonist/antagonist activity at an off-target receptor, or it could be interacting with intracellular signaling pathways downstream of another receptor. | - Investigate downstream signaling pathways using techniques like Western blotting for key signaling proteins. - Consider using a structurally different AMPA receptor antagonist as a control to see if the effect is specific to this compound's chemical structure. |
| Difficulty replicating in vivo findings in in vitro models (or vice-versa). | Off-target effects may be more pronounced in a complex in vivo environment due to interactions with other systems not present in vitro. Conversely, high concentrations used in vitro may reveal off-target activities not seen at therapeutic doses in vivo. | - Carefully consider the concentrations of this compound used in in vitro studies to ensure they are physiologically relevant. - For in vivo studies, consider potential pharmacokinetic and pharmacodynamic differences that might influence off-target engagement. |
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative data on the off-target binding profile of this compound. The table below is a template that researchers can use to organize their own findings from off-target screening assays.
| Target Class | Specific Target | Assay Type | This compound Concentration (µM) | % Inhibition/Activity | Reference/Internal Data ID |
| GPCRs | e.g., 5-HT2A | Radioligand Binding | 10 | ||
| e.g., Dopamine D2 | Radioligand Binding | 10 | |||
| Ion Channels | e.g., hERG | Electrophysiology | 10 | ||
| e.g., Nav1.5 | Electrophysiology | 10 | |||
| Kinases | e.g., ROCK1 | Enzyme Activity | 10 | ||
| e.g., Src | Enzyme Activity | 10 | |||
| Other | e.g., MAO-A | Enzyme Activity | 10 |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a potential off-target receptor using a competitive radioligand binding assay.
1. Materials:
- Cell membranes or tissue homogenates expressing the target receptor.
- A specific radioligand for the target receptor (e.g., [3H]-ligand).
- This compound stock solution (in DMSO).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
- Non-specific binding control (a high concentration of a known unlabeled ligand for the target).
- 96-well filter plates (e.g., GF/C filters).
- Scintillation cocktail and a microplate scintillation counter.
2. Method:
- Prepare serial dilutions of this compound in assay buffer.
- In a 96-well plate, add in the following order:
- Assay buffer.
- This compound dilution or vehicle control.
- Radioligand at a concentration near its Kd.
- Cell membrane preparation.
- For determining non-specific binding, add the non-specific binding control instead of this compound.
- Incubate the plate at an appropriate temperature and duration to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Dry the filter plate.
- Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate the percent inhibition of specific binding at each concentration of this compound.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow for Investigating Potential Off-Target Effects
Caption: Workflow for identifying and characterizing potential off-target effects of this compound.
Signaling Pathways
Primary Signaling Pathway of this compound
Caption: this compound's primary mechanism of action via allosteric inhibition of the AMPA receptor.
Hypothetical Off-Target Interaction with a G-Protein Coupled Receptor (GPCR)
Caption: A hypothetical pathway illustrating a potential off-target effect of this compound on a GPCR.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist perampanel suppresses epileptic activity in human focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase II trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors | Journal of Neuroscience [jneurosci.org]
- 12. The Antiseizure Drug Perampanel Is a Subunit-Selective Negative Allosteric Modulator of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Confounding Variables in Talampanel Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Talampanel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and manage confounding variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It acts as an allosteric inhibitor, meaning it binds to a site on the receptor different from the glutamate binding site to prevent ion channel opening. This action blocks the rapid excitatory neurotransmission mediated by AMPA receptors in the central nervous system.[2]
Q2: What are the most critical confounding variables to consider in preclinical this compound experiments?
The most critical confounding variables in preclinical this compound experiments include:
-
Concomitant Medications: Co-administration of other drugs, particularly anti-epileptic drugs (AEDs), can significantly alter this compound's metabolism. Enzyme-inducing AEDs can lower its concentration, while drugs like valproic acid can inhibit its metabolism, leading to higher concentrations.[3][4]
-
Animal Handling and Stress: The way animals are handled can induce stress, which may impact behavioral and physiological readouts in your experiments. Non-aversive handling techniques are recommended to reduce variability.
-
Batch Effects: Variations in experimental conditions across different batches of experiments (e.g., different days, different experimenters) can introduce systemic errors. It's crucial to randomize experimental groups across batches and consider batch effects in your statistical analysis.
-
Placebo Effect by Proxy: In animal studies, the expectations of the researchers or animal handlers can unintentionally influence the outcomes, a phenomenon known as the "caregiver placebo effect." Blinding of experimenters is essential to mitigate this.
Q3: Are there known issues with this compound's pharmacokinetic profile that could affect my experiments?
Yes, this compound has a relatively short half-life in some species, which may necessitate a carefully planned dosing schedule to maintain effective concentrations throughout the experiment.[4] Its metabolism is also susceptible to induction or inhibition by other compounds, which can lead to variability in plasma concentrations.[3][4]
Troubleshooting Guides
In Vivo Experiments
Problem: High variability in seizure scores in my rodent model after this compound administration.
-
Possible Cause 1: Inconsistent Drug Exposure.
-
Solution: Due to this compound's short half-life and susceptibility to metabolic interactions, ensure a consistent dosing schedule. If co-administering other drugs, be aware of their potential to induce or inhibit metabolizing enzymes. Consider measuring plasma concentrations of this compound to confirm consistent exposure across animals.[3][4]
-
-
Possible Cause 2: Variability in the Seizure Model Itself.
-
Possible Cause 3: Animal Stress and Handling.
-
Solution: Stress from handling can affect seizure thresholds. Implement a consistent and low-stress handling protocol for all animals in the study.
-
Problem: My electrophysiology recordings show a lot of noise after implanting electrodes for in vivo studies.
-
Possible Cause 1: Poor Ground Connection.
-
Solution: A floating ground is a common cause of noise. Ensure your grounding wire has a solid and stable connection.[9]
-
-
Possible Cause 2: External Electrical Interference.
-
Solution: Equipment in the room can generate electrical noise. If possible, move your setup away from potential sources of interference. A Faraday cage can also be used to shield the recording setup.[9]
-
-
Possible Cause 3: Issues with the Reference Electrode.
-
Solution: The reference electrode should be placed in a stable location that minimizes electrical artifacts. Ensure it is seeing the same noise as the recording electrodes.[9]
-
In Vitro Experiments
Problem: Inconsistent results in my cell-based viability/toxicity assays with this compound.
-
Possible Cause 1: Inconsistent Cell Seeding and Culture Conditions.
-
Solution: Ensure a consistent number of cells are seeded in each well and that cells are in a healthy, logarithmic growth phase before treatment. Variations in media, serum, and incubation conditions can all contribute to variability.
-
-
Possible Cause 2: Issues with the Assay Reagents or Protocol.
-
Solution: Ensure all reagents are properly prepared and stored. The timing of reagent addition and incubation can be critical for reproducible results. Choose an assay that is appropriate for your cell type and experimental question (e.g., ATP-based assays for metabolic activity).[10]
-
-
Possible Cause 3: Compound Solubility and Stability.
-
Solution: Ensure this compound is fully dissolved in the vehicle and that the final concentration of the vehicle in the culture media is consistent and non-toxic to the cells.
-
Problem: Difficulty isolating AMPA receptor-mediated currents in my patch-clamp electrophysiology recordings.
-
Possible Cause 1: Incorrect Holding Potential.
-
Possible Cause 2: Ineffective Pharmacological Blockade.
-
Solution: To isolate glutamate receptor currents, it's often necessary to block other channels. Ensure you are using appropriate concentrations of antagonists for other receptors (e.g., a GABAA receptor antagonist like picrotoxin).[12]
-
-
Possible Cause 3: Poor Seal or Cell Health.
-
Solution: A stable, high-resistance seal is crucial for high-quality recordings. Monitor the health of your cells throughout the experiment, as changes in resting membrane potential or access resistance can indicate a failing cell.[13]
-
Data Presentation
Table 1: Summary of this compound Efficacy in a Preclinical Neonatal Seizure Model
| Dose (mg/kg, i.p.) | Seizure Blockade (%) | n | p-value |
| 1 | - | 7 | 0.056 |
| 5 | - | 17 | 0.002 |
| 7.5 | 86.7 | 17 | < 0.001 |
| 10 | 74.6 | 17 | < 0.001 |
Data from a study in P10 rat pups exposed to global hypoxia. Seizure blockade is compared to vehicle-treated animals.[14]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Rodent Neonatal Hypoxia-Induced Seizure Model
This protocol is adapted from studies investigating the anticonvulsant effects of this compound in a neonatal rodent model.[14][15][16]
1. Animal Preparation:
- Use P10 Long-Evans rat pups.
- House the dam and pups in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Administration:
- Prepare this compound in a vehicle of dimethyl sulfoxide (DMSO) in 0.5% methyl cellulose.
- Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to hypoxia induction. Doses can range from 1 to 10 mg/kg.
3. Hypoxia Induction:
- Place the pups in a chamber with controlled temperature and oxygen levels.
- Induce global hypoxia by reducing the oxygen concentration for a defined period (e.g., 15 minutes).
4. Seizure Monitoring and Scoring:
- Videotape the entire duration of the hypoxic insult.
- A blinded investigator should score the videotapes for the number and duration of tonic-clonic seizures.
5. Data Analysis:
- Compare the seizure scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the effects of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.[11][12][13][17]
1. Slice/Cell Preparation:
- Prepare acute brain slices (e.g., from the hippocampus) or use cultured neurons expressing AMPA receptors.
- Maintain slices/cells in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
2. Recording Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
- Establish a whole-cell recording configuration on a target neuron.
3. Isolation of AMPA Receptor Currents:
- Voltage-clamp the neuron at a holding potential of -70 mV to minimize NMDA receptor activation.
- Include antagonists for other relevant receptors (e.g., GABAA, NMDA) in the aCSF to isolate AMPA receptor-mediated currents.
4. This compound Application:
- After establishing a stable baseline of evoked or spontaneous AMPA receptor-mediated currents, perfuse this compound at the desired concentration.
- Record the effect of this compound on the amplitude and kinetics of the AMPA receptor currents.
5. Data Analysis:
- Measure the peak amplitude and decay time of the AMPA receptor currents before and after this compound application.
- Analyze the data to determine the inhibitory effect of this compound.
Visualizations
Caption: AMPA Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: Workflow for Managing Confounding Variables in this compound Experiments.
Caption: Logical Relationships of Confounding Variables and Mitigation Strategies.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 7. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. plexon.com [plexon.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The-AMPA-Antagonist-Talampanel-Suppresses-Neonatal-Seizures-in-Rodents [aesnet.org]
- 16. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Talampanel for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talampanel's specificity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in research and drug development.
Overview of this compound and its Mechanism of Action
This compound (GYKI 53773) is a 2,3-benzodiazepine that functions as a selective, non-competitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor complex, thereby preventing ion channel opening and subsequent neuronal depolarization.[2][3] This mechanism of action makes its inhibitory effect less dependent on the concentration of glutamate, which can be advantageous in conditions of excessive glutamate release.
Comparative Analysis of AMPA Receptor Antagonist Specificity
The following table summarizes the quantitative data on the specificity of this compound and other commonly used AMPA receptor antagonists. The data is presented as IC50 or Ki values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding of a ligand, respectively. A higher value indicates lower potency.
| Compound | Class | AMPA Receptor IC50/Ki | NMDA Receptor IC50/Ki | Kainate Receptor IC50/Ki |
| This compound (GYKI 53773) | Non-competitive | ~10 µM (IC50) | Highly Selective | Highly Selective |
| Perampanel | Non-competitive | 93 nM (IC50) | No significant effect | Weak effect at high concentrations |
| NBQX | Competitive | 0.15 µM (IC50) | >10 µM | 4.8 µM (IC50) |
| CNQX | Competitive | 0.3 µM (IC50) | 25 µM (IC50, glycine site) | 1.5 µM (IC50) |
Experimental Protocols for Specificity Validation
The determination of a compound's specificity for its target receptor is a crucial step in its pharmacological characterization. The following are detailed methodologies for key experiments used to validate the specificity of AMPA receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound for AMPA, NMDA, and kainate receptors.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from a relevant brain region (e.g., cortex or hippocampus) of a model organism (e.g., rat). This is achieved through tissue homogenization and differential centrifugation to pellet the membranes.
-
Radioligand Incubation: Incubate the prepared membranes with a specific radiolabeled ligand for each receptor type (e.g., [³H]AMPA for AMPA receptors, [³H]CGP 39653 for NMDA receptors, and [³H]kainate for kainate receptors) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of a compound on the ion flow through receptor channels in a living cell.
Objective: To determine the IC50 of this compound for AMPA, NMDA, and kainate receptor-mediated currents.
Methodology:
-
Cell Culture: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing the desired receptors.
-
Recording Configuration: Establish a whole-cell patch-clamp recording from a single neuron using a glass micropipette. This allows for the control of the cell's membrane potential and the measurement of ion currents.
-
Agonist Application: Apply a specific agonist for each receptor to elicit a current (e.g., AMPA for AMPA receptors, NMDA with glycine for NMDA receptors, and kainic acid for kainate receptors).
-
Antagonist Application: Co-apply the agonist with a range of concentrations of this compound and measure the resulting inhibition of the agonist-induced current.
-
Data Analysis: Plot the percentage of current inhibition against the concentration of this compound to determine the IC50 value.
Visualizing Signaling and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: AMPA receptor signaling pathway and this compound's point of intervention.
Caption: Experimental workflow for validating the specificity of this compound.
Conclusion
The available data strongly supports that this compound is a highly selective non-competitive antagonist of AMPA receptors. Its distinct mechanism of action and favorable selectivity profile compared to older competitive antagonists like NBQX and CNQX make it a valuable tool for studying the physiological and pathological roles of AMPA receptors. For therapeutic applications, its specificity is a key attribute that could potentially minimize off-target effects. Researchers should, however, always perform their own in-house validation experiments to confirm these properties within their specific experimental systems.
References
Comparative Analysis of Talampanel's Cross-reactivity with Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of talampanel across the three main subtypes of ionotropic glutamate receptors: AMPA, kainate, and NMDA receptors. The information is compiled from preclinical studies to assist researchers in understanding the selectivity profile of this non-competitive AMPA receptor antagonist.
Executive Summary
This compound is a well-characterized non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Experimental data demonstrates its potent inhibitory activity at specific AMPA receptor subunits. In contrast, evidence strongly suggests that this compound does not exhibit significant activity at N-methyl-D-aspartate (NMDA) receptors. While some literature refers to this compound as an AMPA/kainate receptor antagonist, specific quantitative data on its interaction with kainate receptors is less defined, although related compounds in the same class show activity at this receptor subtype.
Comparative Activity of this compound at Glutamate Receptors
The following table summarizes the available quantitative data on the activity of this compound and related 2,3-benzodiazepine antagonists at different glutamate receptor subtypes.
| Receptor Subtype | Compound | Assay Type | Measured Effect | Potency | Reference |
| AMPA Receptor | |||||
| GluA1 | This compound | Whole-cell voltage clamp | Inhibition of glutamate-induced current | Strong inhibition at 20 µM | [2] |
| GluA2 | This compound | Whole-cell voltage clamp | Inhibition of glutamate-induced current | Strong inhibition at 20 µM | [2] |
| GluA3 | This compound | Whole-cell voltage clamp | Inhibition of glutamate-induced current | Weak inhibition at 20 µM | [2] |
| GluA4 | This compound | Whole-cell voltage clamp | Inhibition of glutamate-induced current | Weak inhibition at 20 µM | [2] |
| AMPA (native) | GYKI 52466 | Whole-cell voltage clamp | Inhibition of AMPA-activated currents | IC50 = 11 µM | [4] |
| Kainate Receptor | |||||
| Kainate (native) | GYKI 52466 | Whole-cell voltage clamp | Inhibition of kainate-activated currents | IC50 = 7.5 µM | [4] |
| NMDA Receptor | |||||
| NMDA (native) | This compound | Clinical trial data analysis | No significant interaction suggested | Inactive | [5] |
| NMDA (native) | GYKI 52466 | Whole-cell voltage clamp | No inhibition of NMDA-activated currents | Inactive | [4][6] |
Signaling Pathways and Experimental Design
To visually represent the interactions and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the cross-reactivity of compounds like this compound with glutamate receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through receptor channels in response to an agonist, and the effect of an antagonist on this flow.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids containing the cDNA for the desired glutamate receptor subunits (e.g., GluA1, GluA2, GluK1, GluK2, GluN1/GluN2A) using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Recording Conditions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
Cells are voltage-clamped at a holding potential of -60 mV.
3. Experimental Procedure:
-
A baseline current is established by applying a specific agonist for the receptor being studied (e.g., 100 µM glutamate + 10 µM glycine for NMDA receptors; 100 µM AMPA for AMPA receptors; 100 µM kainic acid for kainate receptors) using a rapid perfusion system.
-
After washing the agonist, the cells are pre-incubated with varying concentrations of this compound for a set period (e.g., 2 minutes).
-
The agonist is then co-applied with this compound, and the resulting current is recorded.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.
-
Dose-response curves are generated to determine the IC50 value.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the receptor of interest.
1. Membrane Preparation:
-
HEK293 cells expressing the target receptor subunit or brain tissue homogenates are used.
-
Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
2. Binding Assay:
-
Binding Buffer (in mM): 50 Tris-HCl, 100 KCl, pH 7.4.
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]MK-801 for NMDA receptors) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
3. Data Collection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly supports the classification of this compound as a selective, non-competitive AMPA receptor antagonist. Its activity is most pronounced at GluA1 and GluA2 subunits, with significantly less effect on GluA3 and GluA4. Current data indicates a lack of significant interaction with NMDA receptors. While the broader classification of some 2,3-benzodiazepines as AMPA/kainate antagonists suggests a potential for interaction, further direct and quantitative studies are required to definitively characterize the cross-reactivity of this compound with kainate receptor subtypes. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GYKI 52466 antagonizes glutamate responses but not NMDA and kainate responses in rat abducens motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of the AMPA Receptor Antagonists Talampanel and GYKI 52466
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talampanel (GYKI 53773) and GYKI 52466, two structurally related 2,3-benzodiazepine compounds known for their non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Both have been evaluated in preclinical models for their anticonvulsant and neuroprotective potential. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes essential pathways and workflows to aid in research and development decisions.
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
Both this compound and GYKI 52466 exert their effects by allosterically inhibiting the AMPA receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system.[1] Unlike competitive antagonists that bind to the glutamate recognition site, these compounds bind to a distinct site on the receptor complex, often referred to as the "GYKI site". This non-competitive binding prevents the ion channel from opening, even when glutamate is bound, thereby reducing excitatory signaling.[2] This mechanism is believed to be particularly effective under conditions of excessive glutamate release, such as during a seizure or ischemic event.[2]
Comparative Pharmacodynamics
While both compounds share a core mechanism, preclinical studies indicate differences in their potency and receptor interaction kinetics. GYKI 52466 is considered the prototypical compound of this class.[3] Radioligand binding assays show that GYKI 52466 displaces the binding of other non-competitive antagonists, confirming their shared binding domain.[4] Functional assays measuring the inhibition of AMPA-activated currents provide a quantitative comparison of their potency.
| Parameter | This compound | GYKI 52466 | Species/Model |
| Binding Affinity (Ki) | Data not available | 12.4 µM | Rat Forebrain Membranes ([3H]perampanel displacement)[4] |
| Functional Antagonism (IC50) | Data not available | ~11 µM | Cultured Rat Hippocampal Neurons (AMPA-activated currents)[2] |
| Functional Antagonism (IC50) | Data not available | 10-20 µM | General (AMPA-induced responses) |
Comparative Pharmacokinetics
A significant differentiator in the preclinical and clinical evaluation of these compounds is their pharmacokinetic profile. This compound's development was ultimately halted due to its short half-life in humans, which would necessitate frequent dosing.[5] Preclinical data, although not from head-to-head studies, reflect these differences.
| Parameter | This compound | GYKI 52466 | Species | Notes |
| Time to Peak (Tmax) | 1-3 hours (oral) | ~15 minutes (i.p.) | Human[5] | Rat[6] |
| Half-life (t1/2) | ~3.0 - 5.6 hours (oral) | Plasma levels <5% of peak within 90 min (i.p.) | Human[5] | Rat[6] |
| Bioavailability | Orally active | Orally active, good BBB penetration | Rodent[1][7] | Specific comparative values not available. |
Preclinical Efficacy Comparison
Both this compound and GYKI 52466 have demonstrated broad-spectrum activity in rodent models of epilepsy and neuroprotection.[1] However, direct comparative studies suggest that this compound may be more potent in certain contexts.
Anticonvulsant Activity
| Model | This compound (Dose) | GYKI 52466 (Dose) | Species | Outcome |
| Hypoxia-Induced Seizures | ED50: 0.57 mg/kg | Data not available | Neonatal Rat[8] | This compound shows high potency in this neonatal model. |
| Kainic Acid-Induced Status Epilepticus | 10 mg/kg (i.p.) | 20 or 50 mg/kg (i.p.) | Neonatal Rat | This compound stopped ongoing status epilepticus; GYKI 52466 did not.[9] |
| Maximal Electroshock (MES) | 8-24 mg/kg (effective range) | ED50: ~10-25 mg/kg | Adult Mouse / Rodent[8][6] | Both are effective, but direct ED50 comparison is unavailable. |
| Amygdala Kindling | Data not available | 10-20 mg/kg (i.p.) | Rat | Effective at reducing seizure score and duration.[10] |
Neuroprotective Activity
| Model | This compound | GYKI 52466 | Species | Outcome |
| AMPA-induced Excitotoxicity | 42.5 ± 5.3% protection | 21.8 ± 2.8% protection | Data not specified | This compound was found to be a more potent neuroprotective agent.[11] |
Preclinical Safety and Tolerability
A primary concern with AMPA receptor antagonists is the potential for motor impairment. Preclinical studies indicate that for GYKI 52466, these side effects can occur at doses close to those required for anticonvulsant effects.[12]
| Assay | This compound | GYKI 52466 | Species | Outcome |
| Motor Impairment | Data not available | 5 mg/kg : Significant impairment | Rat (Kindled)[13] | GYKI 52466 shows motor side effects at therapeutic doses. |
| Motor Impairment | Data not available | 20 mg/kg : Severe motor side effects | Rat (Kindled)[10] | Higher doses lead to severe adverse effects. |
Experimental Protocols & Workflows
Maximal Electroshock (MES) Test Workflow
The MES test is a standard preclinical model for generalized tonic-clonic seizures, used to assess a compound's ability to prevent seizure spread.[8]
Protocol: Maximal Electroshock (MES) Test This protocol is generalized from standard procedures used in anticonvulsant screening.[8][12]
-
Animals: Adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).
-
Drug Administration: The test compound (this compound or GYKI 52466) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses. Testing occurs at the predicted time of peak effect.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is recorded as protection.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using probit analysis.
Protocol: Rotarod Test This protocol assesses motor coordination and is used to quantify potential neurological side effects.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Adult male mice or rats are trained on the apparatus for a set period before the test day.
-
Procedure: On the test day, following drug or vehicle administration, each animal is placed on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Endpoint: The latency to fall from the rotating rod is recorded for each animal. A trial may also end if the animal passively rotates with the rod for a set number of revolutions.
-
Data Analysis: The dose that causes 50% of the animals to fail the test (the TD50, or median toxic dose) is calculated. This value can be used to determine a compound's therapeutic index (TD50/ED50).
Summary and Conclusion
Both this compound and GYKI 52466 are effective non-competitive AMPA receptor antagonists in preclinical models. The available data suggests key differences that may influence their therapeutic potential:
-
Potency: Direct comparative studies in neuroprotection and neonatal seizure models indicate that This compound is more potent than GYKI 52466 .[9][11] In one study, this compound was able to terminate ongoing status epilepticus when GYKI 52466 could not.[9]
-
Pharmacokinetics: this compound possesses a significantly shorter half-life than is typically desired for a therapeutic agent, a factor that led to the cessation of its clinical development.[5] GYKI 52466 also exhibits a short duration of action in preclinical models.[6]
-
Therapeutic Window: While data for this compound is limited, GYKI 52466 is known to cause motor impairment at doses near its effective anticonvulsant range, suggesting a potentially narrow therapeutic window.[10][12]
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre- and post-exposure this compound (GYKI 53773) against kainic acid seizures in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Talampanel and Competitive AMPA Antagonists
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of Talampanel, a non-competitive AMPA receptor antagonist, with its key competitors, focusing on performance metrics, experimental data, and underlying mechanisms.
Introduction to this compound and the AMPA Receptor Landscape
This compound (GYKI 53773) is a 2,3-benzodiazepine derivative that acts as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a variety of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas, making them a key target for therapeutic intervention.[3]
This compound emerged as a promising candidate for treating these conditions. However, its development was ultimately halted due to a challenging pharmacokinetic profile.[4] This guide will compare this compound primarily with Perampanel, the first and currently only approved AMPA receptor antagonist for epilepsy, and GYKI 52466, a closely related prototypical 2,3-benzodiazepine.
Mechanism of Action: Non-Competitive Antagonism
This compound and its key competitors, Perampanel and GYKI 52466, are all non-competitive antagonists. This means they do not bind to the glutamate binding site on the AMPA receptor but rather to an allosteric site.[5][6] This binding event is thought to occur on the linker peptide segments of the AMPA receptor subunits, which are responsible for transducing the conformational change from agonist binding into channel opening.[5][6] By binding to this allosteric site, these antagonists prevent the ion channel from opening, thereby reducing the excitatory postsynaptic current. This mechanism is distinct from competitive antagonists, which directly compete with glutamate for its binding site.
Comparative Performance Data
In Vitro Potency
Direct comparative studies of the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound, Perampanel, and other AMPA antagonists in the same experimental setup are limited in the publicly available literature. However, data from various sources allow for an indirect comparison.
| Compound | Assay Type | IC50 / Kd | Target/Cell Line | Reference |
| This compound | Functional Assay | Reported as 2.3-3 fold more potent than GYKI 52466 | AMPA/kainate receptors | |
| Perampanel | Ca2+ Influx Assay | 93 nM | Cultured rat cortical neurons | [5] |
| Radioligand Binding | Kd: 59.8 ± 5.2 nM | Rat forebrain membranes | [5] | |
| Whole-cell voltage clamp | ~692 nM (kainate-evoked) | Cultured hippocampal neurons | [7] | |
| GYKI 52466 | Whole-cell voltage clamp | 10-20 µM (AMPA-induced) | Cultured rat hippocampal neurons | [8] |
| Whole-cell voltage clamp | 7.5 µM (kainate-induced), 11 µM (AMPA-induced) | Cultured rat hippocampal neurons | [9][10] | |
| Competitive Antagonist (CNQX) | Whole-cell voltage clamp | 0.92 µM (kainate-induced, steady) | Cultured hippocampal neurons | [11] |
Note: IC50 and Kd values are highly dependent on the specific experimental conditions (e.g., agonist concentration, cell type) and should be compared with caution.
From the available data, Perampanel appears to be significantly more potent than GYKI 52466. While one source suggests this compound is more potent than GYKI 52466, another indicates it is not a strong inhibitor and no better than the prototype.[3]
Pharmacokinetic Profile
A key differentiator among these compounds is their pharmacokinetic profile, which has had significant implications for their clinical development.
| Parameter | This compound | Perampanel |
| Half-life (t½) | ~3.0 - 5.6 hours | ~105 hours |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 0.5-2.5 hours |
| Dosing Frequency | Multiple times per day | Once daily |
| Metabolism | Affected by enzyme-inducing AEDs and valproic acid | Primarily via CYP3A4 |
The short half-life of this compound necessitated frequent dosing, which is a significant disadvantage for patient compliance and maintaining steady therapeutic drug levels.[12] In contrast, the long half-life of Perampanel allows for convenient once-daily dosing.[13]
Clinical Efficacy in Epilepsy
Both this compound and Perampanel have demonstrated efficacy in reducing seizure frequency in patients with refractory partial-onset seizures. However, it is important to note that these results are from separate clinical trial programs and not from head-to-head comparative studies.
| Compound | Study Phase | Key Efficacy Endpoint | Result | Reference |
| This compound | Phase II (Crossover) | Median seizure reduction | 21% (p=0.001 vs. placebo) | [14] |
| Perampanel | Phase III (Study 305) | Median seizure reduction | 30.5% (8 mg/day), 17.6% (12 mg/day) vs. 9.7% (placebo) | [15] |
| 50% Responder Rate | 33.3% (8 mg/day), 33.9% (12 mg/day) vs. 14.7% (placebo) | [15] | ||
| Perampanel | Phase III (Study 304) | Median seizure reduction | 26.3% (8 mg/day), 34.5% (12 mg/day) vs. 21.0% (placebo) | [4][16] |
| 50% Responder Rate | 37.6% (8 mg/day), 36.1% (12 mg/day) vs. 26.4% (placebo) | [4][16] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the ion flow through AMPA receptors in response to agonists and the inhibitory effects of antagonists.
Protocol Summary:
-
Cell Preparation: Neurons (e.g., from rat hippocampus) are cultured on coverslips.[17][18]
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a tight seal with the cell membrane.[17]
-
Whole-Cell Access: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell.[18]
-
Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[17]
-
Drug Application: AMPA receptor agonists (e.g., kainate, AMPA) are applied to elicit a current. The antagonist is then co-applied or pre-applied to measure its inhibitory effect.[19]
-
Data Analysis: The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is used to determine the IC50 value.[20]
In Vivo Neuroprotection: Gerbil Bilateral Carotid Occlusion (BCO) Model
This model is used to assess the neuroprotective effects of compounds against ischemia-induced neuronal damage.
Protocol Summary:
-
Ischemia Induction: The bilateral common carotid arteries of Mongolian gerbils are occluded for a set period (e.g., 5 minutes) to induce global cerebral ischemia.[21]
-
Drug Administration: The AMPA antagonist or vehicle is administered at various time points before or after the ischemic event.[21]
-
Histological Analysis: After a survival period (e.g., 7 days), the brains are collected, sectioned, and stained to assess the extent of neuronal damage, particularly in the vulnerable CA1 region of the hippocampus.[22]
-
Outcome Measures: The number of surviving neurons in the CA1 region is counted and compared between the drug-treated and vehicle-treated groups to determine the neuroprotective effect.[22]
Conclusion
This compound, as a non-competitive AMPA receptor antagonist, showed initial promise in preclinical and early clinical studies for epilepsy. However, a direct comparison with Perampanel, a later-generation compound, highlights the critical importance of a favorable pharmacokinetic profile for clinical success. Perampanel's long half-life and once-daily dosing regimen represent a significant advantage over this compound's short half-life and need for multiple daily doses.
While in vitro potency data suggests Perampanel is a highly potent antagonist, a definitive head-to-head comparison with this compound from a single study is lacking. Clinical efficacy data, though not from direct comparative trials, also support the robust anti-seizure activity of Perampanel.
The development of AMPA receptor antagonists has validated this receptor as a viable therapeutic target for epilepsy. The journey from early prototypes like GYKI 52466 to the clinically successful Perampanel, and the lessons learned from compounds like this compound, provide valuable insights for future drug development in this class. Further research focusing on direct, standardized comparisons of next-generation AMPA antagonists will be crucial for identifying compounds with improved efficacy and tolerability profiles.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 8. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 9. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A crossover, add-on trial of this compound in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of adjunctive perampanel in patients with refractory partial-onset seizures: results of randomized global phase III study 305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adjunctive perampanel for refractory partial-onset seizures: Randomized phase III study 304 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axolbio.com [axolbio.com]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. researchgate.net [researchgate.net]
- 21. AMPA, but not NMDA, receptor antagonism is neuroprotective in gerbil global ischaemia, even when delayed 24 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Knockdown of AMPA Receptor GluR2 Expression Causes Delayed Neurodegeneration and Increases Damage by Sublethal Ischemia in Hippocampal CA1 and CA3 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Talampanel
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Talampanel. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Hazard Identification and Classification
This compound is classified with specific hazards that require careful management in a laboratory setting. According to its Safety Data Sheet (SDS), the primary hazards are related to ingestion and environmental effects.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1]
Personal Protective Equipment (PPE)
To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory. These recommendations are based on standard laboratory practices for handling powdered substances with acute toxicity hazards.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye contact with airborne powder or splashes. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Avoid inhalation of dust and aerosols by handling in a chemical fume hood or other ventilated enclosure.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the compound.
-
Verify that the waste container is properly labeled and within reach.
2. Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing or transferring powder, within a certified chemical fume hood or ventilated enclosure to avoid creating dust and aerosols.[1]
-
Use anti-static weigh boats to prevent the powder from scattering.
-
Carefully transfer the desired amount of this compound. Use a dedicated spatula.
-
Close the primary container tightly immediately after use.
3. Solution Preparation and Use:
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
If preparing solutions, store them at -20°C for up to one month, unless otherwise specified.[2]
-
Ensure solutions are brought to room temperature and that any precipitate is fully dissolved before use.[2]
-
Do not eat, drink, or smoke in the designated handling area.[1]
4. Post-Handling:
-
Thoroughly clean the handling area and all equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Step-by-Step Procedures
Proper disposal is critical to prevent environmental contamination, given this compound's high aquatic toxicity.[1]
1. Waste Segregation:
-
Solid Waste: Collect all unused this compound powder, contaminated weigh boats, and disposable PPE (gloves, etc.) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any contaminated needles or sharps should be disposed of in an appropriate sharps container.
2. Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated secondary containment area away from drains and sources of ignition.
3. Final Disposal:
-
Dispose of all waste containing this compound through an approved hazardous waste disposal facility.[1]
-
Follow all applicable federal, state, and local regulations for chemical waste disposal.[3]
-
For empty containers, scratch out all personal or identifying information on the label before recycling or disposal.[4][5]
Emergency First Aid Procedures
In case of accidental exposure, follow these immediate first aid measures.[1]
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water. DO NOT induce vomiting.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1] |
Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
